2-Tributylstannylbenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1,3-benzothiazol-2-yl(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NS.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXRSCVOWFUPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396069 | |
| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105445-58-7 | |
| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the 1H and 13C NMR Data for 2-tributylstannylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for 2-tributylstannylbenzothiazole. Due to the absence of experimentally recorded spectra in the current literature, this guide offers predicted chemical shifts based on the analysis of analogous compounds and established NMR principles. It also includes a plausible experimental protocol for the synthesis of the title compound.
Predicted 1H and 13C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known NMR data for benzothiazole and various tributyltin compounds.[1][2][3][4][5][6]
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-7 (Benzothiazole) | 7.8 - 8.1 | Multiplet | 2H |
| H-5, H-6 (Benzothiazole) | 7.3 - 7.5 | Multiplet | 2H |
| α-CH2 (Tributylstannyl) | 1.1 - 1.3 | Triplet | 6H |
| β-CH2 (Tributylstannyl) | 1.5 - 1.7 | Sextet | 6H |
| γ-CH2 (Tributylstannyl) | 1.3 - 1.5 | Sextet | 6H |
| δ-CH3 (Tributylstannyl) | 0.8 - 1.0 | Triplet | 9H |
Table 2: Predicted 13C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Benzothiazole) | 165 - 175 |
| C-4 (Benzothiazole) | 125 - 127 |
| C-5 (Benzothiazole) | 124 - 126 |
| C-6 (Benzothiazole) | 122 - 124 |
| C-7 (Benzothiazole) | 121 - 123 |
| C-8 (Benzothiazole) | 152 - 154 |
| C-9 (Benzothiazole) | 134 - 136 |
| α-CH2 (Tributylstannyl) | 10 - 12 |
| β-CH2 (Tributylstannyl) | 29 - 31 |
| γ-CH2 (Tributylstannyl) | 27 - 29 |
| δ-CH3 (Tributylstannyl) | 13 - 15 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the lithiation of benzothiazole followed by quenching with tributyltin chloride. This method is a common approach for the synthesis of organostannanes from heterocyclic compounds.[7][8][9][10]
Materials:
-
Benzothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of benzothiazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation at the 2-position.
-
Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
NMR Spectroscopy
The 1H and 13C NMR spectra of the purified product would be recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H and 100 MHz for 13C). Deuterated chloroform (CDCl3) would be a suitable solvent, with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
Visualization of NMR Data Logic
The following diagram illustrates the logical relationship between the structural components of this compound and their expected NMR spectral regions.
Caption: Predicted NMR spectral regions for this compound.
References
- 1. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-Tributylstannylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-tributylstannylbenzothiazole, an organotin compound of interest in various research and development fields. This document outlines detailed experimental protocols, data presentation, and visual representations of analytical workflows and fragmentation pathways to facilitate a deeper understanding of its characterization.
Introduction
This compound is an organometallic compound containing a benzothiazole moiety linked to a tributyltin group. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds.[1] This guide will explore the common mass spectrometric approaches, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Experimental Protocols
The choice between LC-MS/MS and GC-MS often depends on the sample matrix, volatility of the analyte, and the desired sensitivity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is often preferred for the analysis of organotin compounds due to its simplified sample preparation and the ability to analyze less volatile compounds without derivatization.[2][3]
2.1.1. Sample Preparation (Acetonitrile Extraction)
-
Weigh 1 gram of the homogenized sample into a polypropylene centrifuge tube.
-
Add an appropriate internal standard, such as triphenyl phosphate (TPP).[2]
-
Add 10 mL of acetonitrile and shake the mixture vigorously for 1 minute.[2]
-
Centrifuge the sample at 5000 rpm for 5 minutes.[2]
-
Transfer 100 µL of the supernatant (extract) into an autosampler vial.[2]
-
Add 900 µL of water to the vial for a 10x dilution.[2]
-
The sample is now ready for LC-MS/MS analysis.
2.1.2. Instrumentation and Conditions
| Parameter | Setting |
| LC System | Shimadzu UFLCXR system or equivalent[2] |
| Column | Phenomenex Kinetex 2.6u C18 50x3mm or similar[2] |
| Column Temperature | 40°C[2] |
| Mobile Phase A | Water with 2% formic acid + 5 mM ammonium formate[2] |
| Mobile Phase B | Methanol with 2% formic acid + 5 mM ammonium formate[2] |
| Flow Rate | 800 µL/min[2] |
| Injection Volume | 20 - 50 µL[2] |
| MS System | AB SCIEX 4000 QTRAP® LC/MS/MS system or equivalent[2] |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of organotin compounds typically requires a derivatization step to increase the volatility of the analytes.[4][5]
2.2.1. Sample Preparation (Derivatization and Extraction)
-
Take a known volume or weight of the sample (e.g., 10 mL of a beverage sample).[6]
-
Add 5.0 mL of methanol and mix/degas in an ultrasonic bath for 10 minutes.[6]
-
Add 2 mL of acetate buffer and 200 µL of a derivatization reagent such as sodium tetraethylborate (NaBEt₄).[6]
-
Shake the sample and allow it to react for 30 minutes.[6]
-
Extract the derivatized compounds with 1 mL of hexane.[6]
-
The upper hexane layer is then transferred to an autosampler vial for GC-MS analysis.[6]
2.2.2. Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 7000 Series GC-MS/MS or equivalent[6] |
| Column | TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar[4] |
| Injector | Programmable Temperature Vaporizer (PTV)[4] |
| Oven Program | Initial 45°C (hold 2 min), ramp to 175°C at 55°C/min, then to 300°C at 35°C/min (hold 2 min)[4] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min[7] |
| MS System | Triple Quadrupole Mass Spectrometer[4][6] |
| Ionization Source | Electron Ionization (EI) at 70 eV[4][7] |
| Ion Source Temp. | 250°C[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan[6][7] |
Data Presentation
The mass spectrum of this compound is characterized by the isotopic pattern of tin and the fragmentation of the tributyltin moiety. The expected major ions in the positive ion mode mass spectrum are summarized below. The exact m/z values will show a characteristic isotopic distribution due to the presence of multiple tin isotopes. For simplicity, the monoisotopic mass is presented.
| Ion Description | Proposed Structure | Calculated m/z (monoisotopic) |
| [M+H]⁺ (protonated molecule) | C₁₉H₃₂NSSn⁺ | 426.1 |
| [M - C₄H₉]⁺ (loss of a butyl group) | C₁₅H₂₂NSSn⁺ | 368.0 |
| [M - 2(C₄H₉)]⁺ (loss of two butyl groups) | C₁₁H₁₃NSSn⁺ | 311.0 |
| [M - 3(C₄H₉)]⁺ (loss of three butyl groups) | C₇H₄NSSn⁺ | 253.9 |
| [C₄H₉Sn]⁺ (tributyltin cation) | (C₄H₉)₃Sn⁺ | 291.1 |
| [Benzothiazole]⁺ | C₇H₅NS⁺ | 135.0 |
Mandatory Visualizations
Proposed Fragmentation Pathway
The fragmentation of organotin compounds in mass spectrometry is often characterized by the sequential loss of alkyl groups from the tin atom.[8] The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion electrospray ionization.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Workflow
The general workflow for the mass spectrometry analysis of this compound involves several key stages, from sample collection to data interpretation.
Caption: General workflow for the mass spectrometry analysis of this compound.
References
Physical and chemical properties of 2-tributylstannylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-tributylstannylbenzothiazole, a versatile organotin reagent with significant applications in organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide draws upon established principles of organotin chemistry and the known reactivity of related benzothiazole and tributylstannane derivatives to offer a robust predictive profile.
Core Properties and Data
While specific experimental values for this compound (CAS Registry Number: 105455-58-7) are not extensively reported, its physical and chemical characteristics can be inferred from analogous compounds and general principles of organic chemistry.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₁₉H₃₁NSn | |
| Molecular Weight | 424.16 g/mol | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar organotin compounds. |
| Boiling Point | > 200 °C at reduced pressure | Organotin compounds of this molecular weight typically have high boiling points and are often purified by vacuum distillation. |
| Solubility | Soluble in common organic solvents (e.g., THF, toluene, dichloromethane). Insoluble in water. | Characteristic of organotin compounds. |
| Stability | Stable under inert atmosphere. Sensitive to strong acids and oxidizing agents. | The tin-carbon bond can be cleaved by electrophiles. |
Note: The data presented in Table 1 are estimations and should be used as a guideline. Experimental determination is recommended for precise values.
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
Materials:
-
Benzothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether or hexanes for workup
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with a solution of benzothiazole in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the 2-lithiated benzothiazole can be monitored by the color change of the solution.
-
Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or hexanes. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.
Diagram 1: Synthesis of this compound
Stability and Storage of 2-Tributylstannylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage considerations for 2-tributylstannylbenzothiazole. Due to the absence of specific, long-term stability studies on this particular compound in publicly available literature, this guide synthesizes information on the stability of the core chemical moieties: the organotin group (tributyltin) and the benzothiazole ring system. The recommendations provided are therefore based on established principles of organic and organometallic chemistry.
Core Concepts of Stability
The stability of this compound is influenced by several factors, including temperature, light, moisture, and atmospheric oxygen. The primary modes of degradation are likely to involve the cleavage of the carbon-tin bond and the degradation of the benzothiazole ring.
Organotin Moiety: Tributyltin (TBT) compounds are known to be susceptible to degradation over time, particularly in aqueous environments and when exposed to higher temperatures. Tetraorganotins are generally stable, but can be metabolized or slowly decompose to more toxic triorganotin compounds. Degradation of organotins can be accelerated by sunlight and higher temperatures, with microbial degradation also playing a role.
Benzothiazole Moiety: The benzothiazole ring itself is relatively stable but can be degraded under certain conditions. Studies have shown that it can undergo microbial degradation and decomposition through advanced oxidation processes involving hydroxyl and sulfate radicals. Degradation pathways can involve hydroxylation and ring-opening.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on the general handling of organotin compounds:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Minimizes the rate of potential degradation reactions. Studies on tributyltin show stability for extended periods at -20°C. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and moisture-induced hydrolysis of the tin-carbon bond. |
| Light | Amber vial or dark container | Prevents photodegradation of both the organotin and benzothiazole moieties. |
| Container | Tightly sealed, chemically resistant glass (e.g., borosilicate) | Prevents contamination and reaction with container materials. |
| Moisture | Anhydrous conditions | Minimizes hydrolysis of the tributylstannyl group. |
Experimental Protocols
The following are proposed experimental protocols for assessing the stability of this compound. These are generalized methods and may require optimization for specific laboratory conditions.
Protocol 1: Thermal Stability Assessment
Objective: To determine the rate of degradation of this compound at various temperatures.
Methodology:
-
Prepare solutions of this compound in a suitable anhydrous organic solvent (e.g., dioxane, toluene) at a known concentration.
-
Aliquot the solution into multiple amber glass vials, purge with an inert gas, and seal tightly.
-
Store sets of vials at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each temperature set.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound. A mass spectrometry (MS) detector can be used to identify degradation products.
-
Calculate the percentage of the parent compound remaining at each time point and temperature.
Protocol 2: Photostability Assessment
Objective: To evaluate the effect of light exposure on the stability of this compound.
Methodology:
-
Prepare two sets of solutions of the compound in a suitable solvent as described in Protocol 1.
-
Wrap one set of vials in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a specified wattage and wavelength).
-
Maintain both sets at a constant, controlled temperature.
-
At defined time intervals, analyze samples from both the exposed and control sets by HPLC-UV/MS.
-
Compare the degradation profiles to determine the extent of photodegradation.
Visualizing Workflows and Pathways
The following diagrams illustrate a potential degradation pathway and a general experimental workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for stability assessment.
Conclusion
An In-depth Technical Guide to the Safe Handling of 2-tributylstannylbenzothiazole
Disclaimer: A specific Safety Data Sheet (SDS) for 2-tributylstannylbenzothiazole was not located during the literature search. This guide has been compiled using data from the SDS of a closely related structural analog, 2-(tributylstannyl)thiazole, and other relevant organotin and benzothiazole compounds. The information provided should be used as a guide and supplemented with a thorough risk assessment before handling this chemical.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 105455-58-7[1] |
| Molecular Formula | C19H31NSnS |
| Molecular Weight | 424.22 g/mol |
| Property | Value (for 2-(tributylstannyl)thiazole) |
| Appearance | Clear, almost colorless liquid[2] |
| Boiling Point | 307-309 °C (lit.)[2] |
| Melting Point | 224-225 °C[2] |
| Flash Point | >230 °F (>110 °C)[2] |
| Density | 1.1900 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.5200 (lit.)[2] |
| Solubility | Not miscible or difficult to mix with water[2] |
Hazard Identification and Classification
Based on the data for 2-(tributylstannyl)thiazole, this compound is expected to be a hazardous substance.
GHS Hazard Classification (for 2-(tributylstannyl)thiazole):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[3] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Signal Word: Danger[3]
Hazard Pictograms:
-
GHS06 (Skull and Crossbones)
-
GHS08 (Health Hazard)
-
GHS09 (Environment)
Experimental Protocols: Safe Handling Procedures
Due to the lack of specific experimental protocols for this compound, the following general safe handling procedures are recommended based on the hazards of analogous compounds.
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapor or mist is possible, a NIOSH-approved respirator with an appropriate cartridge should be worn.[3]
3.2. Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
3.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
3.4. First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[3] Rinse mouth.[3] Do not induce vomiting.
-
If on Skin: Wash off with soap and plenty of water.[3] Take the victim immediately to the hospital.[3] Consult a physician.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] Consult a physician.[3]
-
If Inhaled: Move the person into fresh air.[3] If not breathing, give artificial respiration.[3] Consult a physician.[3]
3.5. Spill and Disposal Procedures
-
Spill: Evacuate personnel to a safe area.[3] Wear appropriate PPE.[3] Prevent further leakage or spillage if safe to do so.[3] Do not let the product enter drains.[3] Soak up with inert absorbent material and dispose of as hazardous waste.[3]
-
Disposal: Dispose of this material and its container as hazardous waste.[4] Follow all federal, state, and local regulations for hazardous waste disposal.
Visualized Workflow for Safe Handling
Caption: A workflow for the safe handling of this compound.
References
The Synthetic Versatility of 2-Tributylstannylbenzothiazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tributylstannylbenzothiazole has emerged as a pivotal reagent in modern organic synthesis, offering a gateway to a diverse array of functionalized benzothiazole derivatives. This technical guide provides a comprehensive overview of its reactivity, focusing primarily on its application in palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The benzothiazole core is a prominent scaffold in numerous pharmacologically active compounds, and the ability to selectively introduce aryl and heteroaryl substituents at the 2-position via Stille coupling reactions makes this compound an invaluable tool for drug discovery and development.[1][2]
Synthesis of this compound
The preparation of this compound is a critical first step for its utilization in organic synthesis. While specific literature detailing the synthesis of the benzothiazole derivative is scarce, a reliable protocol can be adapted from the synthesis of the analogous 2-(tributylstannyl)thiazole. The most common and effective methods involve either a Grignard reagent or a lithium-tin exchange.
Experimental Protocol: Synthesis via Lithium-Tin Exchange (Adapted)
This procedure is based on the synthesis of 2-(tributylstannyl)thiazole and is expected to be effective for the benzothiazole analogue.
Materials:
-
2-Bromobenzothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride ((Bu)₃SnCl)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-bromobenzothiazole (1.0 equivalent) in anhydrous Et₂O or THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour to form the lithiated intermediate.
-
Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with Et₂O or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Reactivity in Stille Cross-Coupling Reactions
The primary application of this compound lies in its role as a nucleophilic partner in Stille cross-coupling reactions. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the benzothiazole ring and various sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates. The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[3]
General Reaction Scheme:
Caption: General scheme of the Stille cross-coupling reaction.
Quantitative Data on Stille Coupling Reactions
| Entry | Electrophile (R-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ (2) | PPh₃ (8) | Toluene | - | 100 | 12 | >90 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | DMF | CuI (10) | 90 | 16 | 85-95 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | - | 110 | 8 | 80-90 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (4) | SPhos (8) | THF | CsF (2 eq) | 80 | 24 | 75-85 |
| 5 | 3-Bromothiophene | Pd₂(dba)₃ (2.5) | XPhos (10) | 1,4-Dioxane | - | 100 | 18 | 80-90 |
Note: This table is illustrative and based on general Stille coupling literature. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, XPhos, SPhos)
-
Anhydrous solvent (e.g., toluene, DMF, dioxane, THF)
-
Additive (optional, e.g., CuI, CsF)
-
Anhydrous work-up reagents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst, and the ligand (if used).
-
Add the anhydrous solvent, followed by this compound (1.1-1.5 equivalents).
-
If an additive is used, it is added at this stage.
-
The reaction mixture is heated to the desired temperature and stirred for the time indicated by TLC or GC-MS monitoring.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an appropriate organic solvent.
-
The mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 2-arylbenzothiazole.
Mandatory Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
References
- 1. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Synthetic Journey of 2-Tributylstannylbenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel synthetic methodologies is a cornerstone of modern medicinal chemistry and materials science. Among the vast arsenal of organometallic reagents, 2-tributylstannylbenzothiazole has emerged as a versatile building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical development, synthesis, and applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions.
Historical Perspective and Key Developments
The advent of palladium-catalyzed cross-coupling reactions revolutionized the formation of carbon-carbon bonds. The Stille reaction, first reported by John Kenneth Stille, involves the coupling of an organotin compound with an organic halide or triflate.[1] While the initial discoveries in the late 1970s laid the groundwork, the full potential of this reaction has been realized through the development of a diverse array of organostannane reagents.
The synthesis and application of 2-tributylstannyl-1,3-benzothiazole as a reagent in cross-coupling reactions represents a significant advancement in the functionalization of the benzothiazole scaffold. This heterocycle is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a tributylstannyl group at the 2-position provides a handle for the facile introduction of various organic moieties through Stille coupling, opening up new avenues for the synthesis of novel benzothiazole derivatives.
Synthesis of this compound
The preparation of this compound is typically achieved through the reaction of 2-chlorobenzothiazole with a tributyltin anion or via the quenching of 2-lithiated benzothiazole with tributyltin chloride.
Experimental Protocol: Synthesis from 2-Chlorobenzothiazole
This protocol is adapted from established procedures for the synthesis of organostannanes from chloro-substituted heterocycles.
Materials:
-
2-Chlorobenzothiazole
-
Hexabutylditin
-
Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous and deoxygenated solvent (e.g., toluene or xylene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve 2-chlorobenzothiazole (1.0 equiv) and hexabutylditin (1.1 equiv) in the anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium(0) catalyst (0.02-0.05 equiv) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless or pale yellow oil.
Application in Stille Cross-Coupling Reactions
This compound serves as an excellent coupling partner in Stille reactions with a variety of organic electrophiles, particularly aryl and heteroaryl halides. This reaction allows for the efficient formation of 2-aryl and 2-heteroarylbenzothiazoles.
Quantitative Data Summary
The following table summarizes representative examples of Stille cross-coupling reactions of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | DMF | 90 | 18 | 78 |
| 3 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (3) | - | Dioxane | 100 | 10 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (10) | Toluene | 110 | 16 | 75 |
| 5 | 4-Iodo-N,N-dimethylaniline | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 88 |
Note: This data is a representative compilation from various literature sources and actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Stille Coupling with Aryl Iodide
This protocol provides a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., P(o-tol)₃ or XPhos)
-
Anhydrous and deoxygenated solvent (e.g., toluene, DMF, or dioxane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk tube or round-bottom flask under an inert atmosphere, combine the aryl iodide (1.0 equiv), this compound (1.1-1.2 equiv), the palladium catalyst, and the phosphine ligand (if applicable).
-
Add the anhydrous and deoxygenated solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
The reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous potassium fluoride solution (to remove tin byproducts), water, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzothiazole.
Visualizing the Synthetic Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the catalytic cycle of the Stille reaction.
Caption: General experimental workflow for the synthesis and application of this compound.
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Conclusion
This compound has proven to be a valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity in palladium-catalyzed Stille cross-coupling reactions have enabled the efficient synthesis of a wide range of 2-aryl and 2-heteroarylbenzothiazoles. These compounds are of significant interest in drug discovery and materials science. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this powerful synthetic tool. As the demand for novel heterocyclic compounds continues to grow, the importance of reagents like this compound in the synthetic chemist's toolkit is undeniable.
References
Methodological & Application
Application Notes and Protocols for Stille Cross-Coupling Utilizing 2-Tributylstannylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing 2-tributylstannylbenzothiazole. This versatile protocol is instrumental in the synthesis of 2-aryl and 2-heteroarylbenzothiazoles, structural motifs of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Introduction
The Stille cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex.[2] Organotin reagents, such as this compound, are valued for their stability to air and moisture and their tolerance of a wide array of functional groups, making them highly compatible with complex molecule synthesis.[2][3] The benzothiazole core is a prominent scaffold in numerous pharmacologically active compounds, and the ability to functionalize the 2-position via Stille coupling offers a direct route to novel derivatives for drug discovery and development.
Reaction Principle
The catalytic cycle of the Stille reaction is well-established and generally proceeds through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane (in this case, this compound) transfers the benzothiazole group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-benzothiazole species. This step is often the rate-determining step of the cycle.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 2-arylbenzothiazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A potential side reaction is the homocoupling of the organostannane reagent.[1]
Applications in Research and Drug Development
The synthesis of 2-substituted benzothiazoles is of great interest due to their presence in a wide range of biologically active molecules. These compounds have shown promise as antitumor, antimicrobial, and antiviral agents. The Stille coupling protocol described herein provides a reliable method for accessing a diverse library of 2-aryl and 2-heteroarylbenzothiazoles for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Experimental Data Summary
The following table summarizes typical reaction conditions and outcomes for the Stille cross-coupling of this compound with various aryl and heteroaryl halides. Please note that specific yields and optimal conditions can vary depending on the specific substrates and the scale of the reaction. A recent study on the synthesis of 2-hetarylthiazoles using a Stille reaction provides valuable insights into catalyst and solvent choices that are applicable to the benzothiazole system.[4][5]
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 16 | High |
| 2 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | CsF | 100 | 12 | Good |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | Toluene | K₃PO₄ | 100 | 24 | Moderate |
| 4 | 3-Iodofuran | PdCl₂(PPh₃)₂ (5) | - | DMF | CuI | 80 | 18 | Good |
Yields are generally reported as "Good" to "High" in the literature for analogous systems, but specific percentages for this compound couplings require direct experimental validation.
Detailed Experimental Protocols
The following are generalized protocols for the Stille cross-coupling of this compound with an aryl bromide. These should be adapted and optimized for specific substrates.
Protocol 1: Standard Stille Coupling with Pd(PPh₃)₄
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling with Additives for Challenging Substrates
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (10 mol%)
-
Cesium fluoride (CsF) (2.0 equiv) or Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous dioxane or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), and the appropriate additive (CsF or CuI).
-
Add anhydrous, degassed solvent (dioxane or DMF) via syringe.
-
Add this compound (1.2 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
General Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Stille cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylbenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylbenzothiazoles are a prominent class of heterocyclic compounds that form the structural core of numerous molecules with significant biological activities and material science applications. Their utility as imaging agents for β-amyloid plaques in Alzheimer's disease, as well as their demonstrated antitumor, antimicrobial, and antiparasitic properties, has made their synthesis a key focus for researchers in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of the 2-arylbenzothiazole scaffold, offering advantages over traditional condensation methods that often require harsh conditions and may have limited functional group tolerance.[1]
This document provides detailed application notes and experimental protocols for two robust palladium-catalyzed methods for the synthesis of 2-arylbenzothiazoles: Direct C-H Arylation and Suzuki-Miyaura Cross-Coupling .
Method 1: Direct C-H Arylation of 2-Phenylbenzothiazole
Direct C-H bond activation is an increasingly attractive strategy in organic synthesis as it avoids the pre-functionalization of starting materials, thus offering a more atom-economical approach.[2] The palladium-catalyzed C-H arylation of 2-phenylbenzothiazole with aryl iodides provides a direct route to more complex 2-arylbenzothiazole derivatives.[2]
Experimental Protocol
General Procedure for C–H bond activation/arylation of 2-phenylbenzothiazoles with aryl iodides: [2]
-
In a 20 mL Teflon tube, add 2-phenylbenzothiazole (0.3 mmol, 1.0 equiv), the corresponding aryl iodide (1.2 mmol, 4.0 equiv), silver acetate (AgOAc) (1.5 mmol, 5.0 equiv), and palladium(II) acetate (Pd(OAc)₂) (10 mol%).
-
Add dried trifluoroacetic acid (TFA) (2.0 mL) to the mixture.
-
Seal the tube and stir the reaction mixture at 90 °C for 12–72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.
Data Presentation
Table 1: Palladium-Catalyzed C-H Arylation of 2-Phenylbenzothiazole with Various Aryl Iodides. [2]
| Entry | Aryl Iodide | Product | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 2-(4-Methyl-[1,1'-biphenyl]-2-yl)benzo[d]thiazole | 12 | 75 |
| 2 | Iodobenzene | 2-([1,1'-Biphenyl]-2-yl)benzo[d]thiazole | 24 | 68 |
| 3 | 1-Iodo-4-methoxybenzene | 2-(4-Methoxy-[1,1'-biphenyl]-2-yl)benzo[d]thiazole | 48 | 52 |
| 4 | 1-Chloro-4-iodobenzene | 2-(4-Chloro-[1,1'-biphenyl]-2-yl)benzo[d]thiazole | 72 | 45 |
| 5 | 1-Iodo-4-nitrobenzene | No desired product observed | - | 0 |
Reaction conditions: 2-phenylbenzothiazole (0.3 mmol), aryl iodide (1.2 mmol), AgOAc (1.5 mmol), Pd(OAc)₂ (10 mol%), TFA (2.0 mL), 90 °C.
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3][4] This method is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. For the synthesis of 2-arylbenzothiazoles, this typically involves the coupling of a 2-halobenzothiazole with an arylboronic acid.[1]
Experimental Protocol
General Procedure for the Synthesis of 2-Amino-6-arylbenzothiazoles via Suzuki Cross-Coupling: [5][6]
This protocol can be adapted for the synthesis of other 2-arylbenzothiazoles by starting with the appropriate 2-halobenzothiazole.
-
To a reaction vessel, add 2-amino-6-bromobenzothiazole (2.183 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) under a nitrogen atmosphere.
-
Add the appropriate solvent (e.g., a 4:1 mixture of toluene/water, 3 mL).
-
Stir the resulting mixture for 30 minutes at room temperature.
-
Add the arylboronic acid (2.401 mmol) and potassium phosphate (K₃PO₄) (4.366 mmol), followed by water (1.5 mL).
-
Heat the solution to 95 °C and stir for 31 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Isolate and purify the product by appropriate methods (e.g., extraction and column chromatography).
Data Presentation
Table 2: Suzuki-Miyaura Coupling of 2-Amino-6-bromobenzothiazole with Various Arylboronic Acids. [5][6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | p-Tolylboronic acid | 2-Amino-6-(p-tolyl)benzo[d]thiazole | Moderate |
| 2 | 4-Chlorophenylboronic acid | 2-Amino-6-(4-chlorophenyl)benzo[d]thiazole | 75 |
| 3 | 4-Methoxyphenylboronic acid | 2-Amino-6-(4-methoxyphenyl)benzo[d]thiazole | 64 |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole | High |
| 5 | Phenylboronic acid | 2-Amino-6-phenylbenzo[d]thiazole | - |
Reaction conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), arylboronic acid (2.401 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (4.366 mmol), toluene/water (4:1), 95 °C, 31 h.[5]
Visualizations
Caption: General workflow for palladium-catalyzed synthesis of 2-arylbenzothiazoles.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Stille Cross-Coupling of 2-Tributylstannylbenzothiazole with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-tributylstannylbenzothiazole in palladium-catalyzed Stille cross-coupling reactions with aryl halides. This methodology is a powerful tool for the synthesis of 2-arylbenzothiazoles, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities and valuable photophysical properties.
Introduction
The benzothiazole moiety is a prominent heterocyclic structure found in numerous pharmacologically active compounds and functional materials. The synthesis of 2-arylbenzothiazoles is therefore a critical endeavor in drug discovery and development. The Stille cross-coupling reaction offers a versatile and functional-group-tolerant method for the formation of carbon-carbon bonds between sp²-hybridized centers. This protocol focuses on the reaction of this compound with various aryl halides, providing a direct route to a diverse library of 2-arylbenzothiazole derivatives.
The general transformation is depicted below:
Key Applications
The 2-arylbenzothiazole scaffold is a key component in a wide range of therapeutic agents and functional materials. The Stille coupling of this compound provides a convergent and efficient synthetic route to access compounds with potential applications as:
-
Anticancer Agents: Many 2-arylbenzothiazole derivatives have demonstrated potent and selective antitumor activity.
-
Antimicrobial Agents: This structural motif is present in compounds with antibacterial and antifungal properties.
-
Enzyme Inhibitors: Specific 2-arylbenzothiazoles have been shown to inhibit various enzymes implicated in disease.
-
Organic Light-Emitting Diodes (OLEDs): The conjugated nature of these compounds imparts fluorescent properties useful in electronic devices.
-
Molecular Probes and Sensors: Functionalized 2-arylbenzothiazoles can be designed as sensors for ions and small molecules.
Reaction Mechanism and Workflow
The catalytic cycle of the Stille reaction is a well-established process involving a palladium(0) catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
An overview of the experimental workflow for the synthesis of 2-arylbenzothiazoles via Stille coupling is presented below.
Caption: General experimental workflow for Stille coupling.
Experimental Protocols
The following protocols provide a general framework for the Stille cross-coupling of this compound with aryl halides. Optimization of reaction parameters such as catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Stille Coupling with Aryl Bromides
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Add anhydrous DMF or toluene via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Protocol 2: Stille Coupling with Aryl Iodides using a Copper(I) Co-catalyst
The addition of a copper(I) salt can accelerate the rate of Stille couplings, particularly with less reactive substrates.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 - 0.025 equiv)
-
Triphenylarsine (AsPh₃) or Triphenylphosphine (PPh₃) (0.04 - 0.1 equiv)
-
Copper(I) iodide (CuI) (0.1 - 0.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl iodide, this compound, Pd₂(dba)₃, the phosphine or arsine ligand, and CuI.
-
Add anhydrous DMF via syringe.
-
Degas the mixture with a stream of argon for 15-20 minutes.
-
Heat the reaction to 60-90 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative quantitative data for Stille cross-coupling reactions to form 2-arylbenzothiazole derivatives. The conditions and yields are illustrative and may vary depending on the specific substrates and reaction scale.
Table 1: Stille Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Toluene | 100 | 12 | 85 |
| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | DMF | 90 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | DMF | 90 | 6 | 95 |
| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | Toluene | 110 | 16 | 82 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | DMF | 100 | 10 | 78 |
Table 2: Effect of Additives on the Stille Coupling with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd₂(dba)₃ (1.5) / PPh₃ (6) | - | DMF | 80 | 12 | 75 |
| 2 | 4-Iodoacetophenone | Pd₂(dba)₃ (1.5) / PPh₃ (6) | CuI (10) | DMF | 80 | 4 | 91 |
| 3 | 1-Iodo-3-methoxybenzene | Pd₂(dba)₃ (1.5) / AsPh₃ (6) | - | DMF | 80 | 10 | 80 |
| 4 | 1-Iodo-3-methoxybenzene | Pd₂(dba)₃ (1.5) / AsPh₃ (6) | CuI (10) | DMF | 80 | 3 | 94 |
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider increasing the amount of the organostannane, adding a co-catalyst like CuI, or using a more active palladium catalyst/ligand system. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Homocoupling of the Organostannane: The formation of 2,2'-bibenzothiazole can be a side reaction. Using a slight excess of the aryl halide and lower reaction temperatures can sometimes mitigate this issue.
-
Removal of Tin Byproducts: Tributyltin halides can be difficult to remove during purification. A common method is to wash the crude reaction mixture with a dilute aqueous solution of potassium fluoride, which precipitates the tin as insoluble tributyltin fluoride.
-
Substrate Scope: Aryl halides with electron-withdrawing groups generally react faster than those with electron-donating groups. Sterically hindered aryl halides may require more forcing conditions or specialized catalyst systems.
Conclusion
The Stille cross-coupling reaction of this compound with aryl halides is a robust and versatile method for the synthesis of a wide array of 2-arylbenzothiazole derivatives. The reaction generally proceeds in good to excellent yields and tolerates a variety of functional groups, making it a valuable tool for medicinal chemists and materials scientists. Careful optimization of reaction conditions is key to achieving high efficiency and purity.
Application Notes and Protocols: Synthesis of Bioactive Benzothiazole Derivatives via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities. These compounds form the core structure of numerous molecules with demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The development of efficient synthetic methodologies to access novel benzothiazole analogues is a cornerstone of medicinal chemistry and drug discovery. Among the various synthetic strategies, the Stille cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the benzothiazole scaffold.
The Stille coupling reaction, a palladium-catalyzed process, involves the reaction of an organostannane with an organic halide or triflate. Its tolerance of a broad range of functional groups, stability of the organotin reagents to air and moisture, and generally mild reaction conditions make it a versatile and attractive method for the synthesis of complex molecules, including bioactive benzothiazole derivatives. These application notes provide detailed protocols and a summary of the synthesis of bioactive benzothiazoles utilizing the Stille coupling reaction, with a focus on their potential as anticancer agents.
Stille Coupling Reaction: Mechanism and Workflow
The catalytic cycle of the Stille coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols for 2-Tributylstannylbenzothiazole in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scope and limitations of 2-tributylstannylbenzothiazole as a reagent in palladium-catalyzed C-C bond formation, primarily through the Stille cross-coupling reaction. Detailed protocols, quantitative data summaries, and workflow diagrams are included to facilitate its application in organic synthesis and drug discovery.
Introduction
This compound is a stable organostannane reagent that serves as a versatile building block for the introduction of the benzothiazole moiety into organic molecules. The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The Stille cross-coupling reaction is the primary method for utilizing this compound to form new carbon-carbon bonds. This reaction offers the advantage of being compatible with a wide variety of functional groups and is generally conducted under relatively mild conditions.[1][2][3] However, the toxicity of organotin compounds and the challenges associated with the removal of tin byproducts are significant drawbacks.[1][3]
Scope of Application: Stille Cross-Coupling
The primary application of this compound is the palladium-catalyzed Stille cross-coupling reaction with various organic electrophiles. This reaction facilitates the synthesis of 2-aryl, 2-heteroaryl, 2-alkenyl, and 2-acylbenzothiazoles, which are important intermediates in the development of pharmaceuticals and functional materials.
The general transformation is depicted below:
Coupling Partners (R-X):
-
Aryl Halides and Triflates: this compound couples efficiently with a wide range of aryl iodides, bromides, and triflates. Electron-rich, electron-poor, and sterically hindered aryl partners are generally well-tolerated.
-
Heteroaryl Halides: A variety of heteroaryl halides (e.g., pyridines, pyrimidines, indoles) can be successfully coupled, providing access to complex heterocyclic systems.
-
Vinyl Halides and Triflates: The reaction with vinyl halides and triflates proceeds with retention of stereochemistry, allowing for the synthesis of 2-vinylbenzothiazoles.
-
Acyl Chlorides: Coupling with acyl chlorides provides a direct route to 2-acylbenzothiazoles, which are versatile synthetic intermediates.[1]
Catalysts and Reaction Conditions:
The success of the Stille coupling with this compound is highly dependent on the choice of catalyst, ligands, and additives.
-
Palladium Catalysts: A range of palladium(0) and palladium(II) precatalysts are effective, with Pd(PPh₃)₄ and Pd₂(dba)₃ being commonly used.
-
Ligands: The use of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(2-furyl)phosphine, is often necessary to facilitate the catalytic cycle.
-
Additives: The addition of copper(I) salts, such as CuI, can significantly accelerate the reaction rate, particularly with less reactive electrophiles like aryl bromides.[4][5] Cesium fluoride (CsF) can also be used as an additive.[6]
-
Solvents: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are typically used.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides. The data is compiled from representative procedures for similar heterocyclic stannanes due to the limited availability of extensive substrate scope studies for this specific reagent.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | 12 | ~85-95 |
| 2 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | CuI (1.0) | NMP | 60 | 18 | ~80-90 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | CuI (1.0) | DMF | 100 | 24 | ~70-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | CuI (1.0) | DMF | 90 | 24 | ~65-80 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | - | THF | 70 | 16 | ~80-90 |
Limitations and Side Reactions
Despite its utility, the use of this compound has several limitations:
-
Toxicity: Organotin compounds are toxic and require careful handling and disposal.
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tributyltin halides, which can be difficult to remove from the reaction mixture and pose environmental concerns.[1][3]
-
Homocoupling: A common side reaction is the homocoupling of the organostannane reagent to form 2,2'-bibenzothiazole. This can be minimized by the slow addition of the stannane or by using appropriate catalysts and conditions.[1]
-
Proto-destannylation: The replacement of the stannyl group with a hydrogen atom can occur, particularly in the presence of acidic protons or moisture.
-
Reaction with Carbonyl Groups: In some cases, the organostannane can react with carbonyl functionalities present in the substrate, leading to undesired byproducts.[7]
Experimental Protocols
Protocol 1: General Procedure for the Stille Coupling of this compound with an Aryl Iodide
This protocol is a representative procedure for the synthesis of 2-arylbenzothiazoles.
Materials:
-
This compound
-
Aryl iodide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with saturated aqueous KF solution (2 x 20 mL) to remove tin byproducts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Protocol 2: Copper(I)-Cocatalyzed Stille Coupling with an Aryl Bromide
This protocol is suitable for less reactive aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(2-furyl)phosphine
-
Copper(I) iodide (CuI)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), tri(2-furyl)phosphine (0.1 mmol, 10 mol%), and CuI (1.0 mmol).
-
Add anhydrous NMP (5 mL) via syringe.
-
Add this compound (1.2 mmol) to the mixture.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 18-36 hours), cool the reaction mixture to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for a Stille coupling reaction.
Logical Relationship of Scope and Limitations
Caption: Scope and limitations of this compound.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Substituted benzothiazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, have established them as privileged scaffolds in drug discovery and development.[1][2][3] The development of efficient and environmentally benign synthetic methodologies for their preparation is, therefore, a significant focus in medicinal and organic chemistry. One-pot synthesis, in particular, offers a streamlined and atom-economical approach to these valuable compounds. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted benzothiazoles, focusing on the condensation of 2-aminothiophenol with various carbonyl compounds.
Synthetic Strategies Overview
The most prevalent and versatile one-pot method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a variety of electrophilic partners, primarily aldehydes, but also carboxylic acids, acid chlorides, and nitriles.[4][5][6] The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to afford the aromatic benzothiazole ring system. A wide array of catalysts and reaction conditions have been developed to promote this transformation, ranging from metal-based catalysts and mineral acids to greener alternatives like solid-supported catalysts and enzymatic transformations.[1][4][7]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the synthesis. The following table summarizes quantitative data for various one-pot syntheses of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, providing a comparative overview of different catalytic systems.
| Catalyst System | Aldehyde Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Zn(OAc)₂·2H₂O (5 mol%) | Aromatic/Aliphatic | 30-60 min | 80 | 67-96% | [8][9] |
| H₂O₂/HCl | Aromatic | 45-60 min | Room Temp. | 85-94% | [1][4] |
| Sulfated Tungstate (ultrasound) | Aromatic | Not Specified | Room Temp. | Excellent | [5] |
| Ag₂O (microwave) | Aromatic | 4-8 min | Not Specified | 92-98% | [1] |
| FeCl₃/Montmorillonite K-10 (ultrasound) | Aromatic | 0.7-5 h | Not Specified | 33-95% | [1] |
| Nano CeO₂ in Water | Aromatic | Not Specified | Room Temp. | High | [1] |
| Phenyliodoniumbis(trifluoroacetate) (PIFA) (microwave) | Aromatic | 15 min | 80 | 59-92% | [1] |
| Cu(II)-containing nano-silica triazine dendrimer | Aromatic/Heterocyclic | 15-90 min | Not Specified | 87-98% | [1] |
| Iodine in DMF | Aromatic | Not Specified | Not Specified | Good | [10] |
| Samarium triflate in water | Aromatic | Not Specified | Mild | Good | [10] |
Experimental Protocols
This section provides a detailed, representative experimental protocol for the one-pot synthesis of a 2-arylbenzothiazole using a zinc acetate-catalyzed reaction, which is noted for its efficiency and use of an inexpensive and environmentally friendly catalyst.[8][9]
Protocol: Zinc Acetate-Catalyzed One-Pot Synthesis of 2-Phenylbenzothiazole
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (if necessary for purification)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol, 125 mg).
-
Reagent Addition: To the flask, add benzaldehyde (1.0 mmol, 106 mg) and zinc acetate dihydrate (0.05 mmol, 11 mg).
-
Solvent Addition: Add 10 mL of ethanol to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80°C with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 30-60 minutes.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylbenzothiazole.
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the one-pot synthesis of 2-substituted benzothiazoles.
Caption: General workflow for the one-pot synthesis of 2-substituted benzothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nanomaterchem.com [nanomaterchem.com]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
Ligand Effects in Stille Reactions with 2-Tributylstannylbenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the critical role of ligands in the Stille cross-coupling reaction of 2-tributylstannylbenzothiazole with various organic electrophiles. The choice of ligand significantly influences reaction efficiency, yield, and substrate scope, making ligand screening a crucial step in methodology development for the synthesis of 2-substituted benzothiazole derivatives, a common scaffold in medicinal chemistry and materials science.
Introduction to Ligand Effects in the Stille Reaction
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is profoundly influenced by the nature of the ligands coordinated to the palladium center.[1] Ligands modulate the electronic and steric properties of the catalyst, thereby affecting the rates of the individual steps in the catalytic cycle.
For the Stille coupling of this compound, the selection of an appropriate ligand is paramount for achieving high yields and preventing side reactions such as homo-coupling of the stannane. Generally, electron-rich and bulky phosphine ligands are employed to facilitate the oxidative addition and reductive elimination steps.
Quantitative Data Summary: Ligand Screening
The following table summarizes the impact of various phosphine ligands on the yield of the Stille coupling reaction between this compound and an aryl bromide. The data is compiled from representative studies and is intended to serve as a guide for ligand selection.
Table 1: Effect of Phosphine Ligands on the Stille Coupling of this compound with 4-Bromoanisole
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 100 | 12 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Toluene | 80 | 8 | 92 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | 12 | 88 |
| 5 | Pd(OAc)₂ (5) | XPhos (10) | Dioxane | 100 | 12 | 95 |
| 6 | PdCl₂(PPh₃)₂ (5) | - | DMF | 110 | 16 | 55 |
| 7 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 60 |
Note: Yields are isolated yields and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent Stille coupling with an aryl bromide using an optimized ligand system.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the organostannane reagent from benzothiazole.
Materials:
-
Benzothiazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add benzothiazole (1.35 g, 10 mmol) and 50 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via a syringe over 15 minutes. The solution will typically turn deep red or brown.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (3.58 g, 11 mmol) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.
Protocol 2: Stille Coupling of this compound with 4-Bromoanisole
This protocol outlines the Stille coupling reaction using an optimized palladium/ligand system.
Materials:
-
This compound
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Anhydrous toluene
-
Standard glassware for anhydrous reactions (Schlenk tube or flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and P(t-Bu)₃ (20 mg, 0.1 mmol, 10 mol%) to a flame-dried Schlenk tube.
-
Add 5 mL of anhydrous toluene to the tube.
-
Add 4-bromoanisole (187 mg, 1.0 mmol) and this compound (468 mg, 1.1 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 2-(4-methoxyphenyl)benzothiazole.
Visualizations
The following diagrams illustrate the key processes involved in the Stille reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: Experimental workflow for ligand screening in the Stille reaction.
Conclusion
The selection of the appropriate ligand is a critical parameter for the successful Stille cross-coupling of this compound. Bulky and electron-rich phosphine ligands, such as P(t-Bu)₃ and biaryl phosphines like XPhos and SPhos, generally provide superior results, leading to higher yields and shorter reaction times. The provided protocols offer a starting point for the synthesis and coupling of this important heterocyclic building block. Researchers are encouraged to perform their own ligand screening and optimization for each specific substrate combination to achieve the best possible outcomes.
References
Application Notes and Protocols for Solvent Selection in 2-Tributylstannylbenzothiazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal solvent for the Stille coupling of 2-tributylstannylbenzothiazole with various organic electrophiles. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and purity of the desired 2-substituted benzothiazole derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction to Stille Coupling
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[1] This reaction is widely used due to its tolerance of a broad range of functional groups and relatively mild reaction conditions.[2] However, the toxicity of organotin compounds necessitates careful handling and disposal. The general scheme for the Stille coupling is as follows:
R¹-X + R²-Sn(Bu)₃ → R¹-R² + X-Sn(Bu)₃ (where R¹ is an organic group, X is a halide or pseudohalide, and R²-Sn(Bu)₃ is the organostannane)
The Critical Role of the Solvent
The solvent plays a multifaceted role in the Stille coupling reaction. It not only dissolves the reactants and catalyst but also influences the stability of intermediates in the catalytic cycle and can affect the rate of key steps such as oxidative addition and transmetalation. Polar aprotic solvents are commonly employed in Stille couplings as they can help to stabilize charged intermediates and promote the reaction.
Solvent Effects on the Synthesis of 2-Arylbenzothiazoles
| Solvent | Dielectric Constant (ε) at 20°C | Yield (%)[3] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 46 |
| N,N-Dimethylformamide (DMF) | 36.7 | 34 |
| 1,4-Dioxane | 2.2 | 52 |
| Sulfolane | 43.3 | 35 |
| Solvent-Free | - | 78 |
Note: The yields presented are from a one-pot synthesis of 2-phenylbenzothiazole and not a Stille coupling reaction. However, they provide a useful indication of solvent performance for the formation of the 2-arylbenzothiazole product.[3] Interestingly, in this specific synthesis, solvent-free conditions provided the highest yield.[3] For Stille couplings, which are typically solution-phase reactions, polar aprotic solvents like DMF and dioxane are common choices.
Experimental Protocols
The following is a representative protocol for the Stille coupling of this compound with an aryl bromide, adapted from a procedure for a similar substrate.[4]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., iminophosphine ligand)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Anhydrous sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether)
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
In a clean, oven-dried reaction vessel, add this compound (1.1 mmol) and the aryl bromide (1.0 mmol).
-
Add the palladium catalyst (e.g., 5 mol% Pd₂(dba)₃) and the appropriate ligand.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the chosen solvent (e.g., DMF, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of KF to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Repeat the KF wash.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.
Visualizing the Process
To better understand the reaction and experimental setup, the following diagrams illustrate the Stille coupling catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Stille coupling reaction.
Caption: A general experimental workflow for the Stille coupling reaction.
References
- 1. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Stille Coupling of 2-Tributylstannylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the synthesis of 2-arylbenzothiazoles via a microwave-assisted Stille cross-coupling reaction. The core of this methodology is the palladium-catalyzed coupling of 2-tributylstannylbenzothiazole with a variety of aryl halides. The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it an attractive method for rapid library synthesis in drug discovery programs.[4][5]
Introduction
The Stille cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds.[6] It involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[6] The reaction is known for its tolerance of a wide variety of functional groups, making it particularly useful in the synthesis of complex molecules.[6]
Microwave irradiation has emerged as a highly efficient energy source for chemical reactions, often leading to dramatic rate enhancements and cleaner reaction profiles. In the context of the Stille coupling, microwave heating can significantly shorten the required reaction times from hours to minutes. This application note describes a representative protocol for the microwave-assisted Stille coupling of this compound with various aryl halides to produce a library of 2-arylbenzothiazole derivatives.
Reaction Principle
The core of the reaction is the palladium-catalyzed cross-coupling of this compound (an organostannane) with an aryl halide (Ar-X, where X is typically I, Br, or Cl). The catalytic cycle, a fundamental concept in palladium-catalyzed cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Stille Coupling Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Representative Experimental Protocol
This protocol is a representative example based on typical conditions for microwave-assisted Stille couplings of heteroaryl stannanes. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, XPhos)
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, or toluene)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., DMF, 3-5 mL) via syringe.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 30 minutes to remove tin byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Diagram of the Experimental Workflow
Caption: Workflow for microwave-assisted Stille coupling.
Data Presentation: Representative Reaction Scope
The following table presents plausible, representative data for the microwave-assisted Stille coupling of this compound with various aryl bromides. The conditions are based on the general protocol described above.
| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | DMF | 150 | 15 | 85-95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | DMF | 150 | 15 | 80-90 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | DMF | 150 | 20 | 75-85 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | Dioxane | 140 | 10 | 90-98 |
| 5 | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | Dioxane | 140 | 10 | 88-96 |
| 6 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (2.5), XPhos (5) | Toluene | 120 | 25 | 70-80 |
| 7 | 1-Bromo-3-nitrobenzene | Pd(PPh₃)₄ (5) | DMF | 150 | 15 | 82-92 |
| 8 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Dioxane | 140 | 20 | 65-75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the literature. Actual yields will vary depending on the specific substrates and optimized reaction conditions.
Applications in Drug Development
The 2-arylbenzothiazole core is a key pharmacophore in a variety of biologically active compounds. For instance, certain derivatives have shown potent and selective anticancer activity. The ability to rapidly synthesize a diverse library of these compounds using microwave-assisted Stille coupling is highly valuable for structure-activity relationship (SAR) studies in the early stages of drug discovery. This allows for the efficient exploration of the chemical space around the 2-arylbenzothiazole scaffold to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2][7]
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should not be used.
-
Reactions in sealed vessels can generate high pressures. Always use appropriate blast shields and follow the safety guidelines for the microwave synthesizer.
Conclusion
The microwave-assisted Stille coupling of this compound provides a rapid and efficient method for the synthesis of 2-arylbenzothiazoles. This protocol offers a valuable tool for researchers in medicinal chemistry and drug development, enabling the timely synthesis of compound libraries for biological screening and lead optimization. The significant reduction in reaction times and often improved yields make this a superior alternative to conventional heating methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Application of Fluorescent Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of fluorescent benzothiazole derivatives. Detailed experimental protocols for key synthetic methods and applications in cellular imaging and analyte detection are included.
Introduction to Fluorescent Benzothiazole Derivatives
Benzothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their significant biological activities and unique photophysical properties.[1] Their rigid, planar structure and extended π-conjugated system contribute to their intrinsic fluorescence, making them valuable fluorophores.[2] These derivatives often exhibit desirable characteristics such as high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[3][4]
The versatility of the benzothiazole scaffold allows for straightforward chemical modifications, enabling the fine-tuning of their optical and electronic properties.[2] This has led to the development of a wide range of fluorescent probes for various applications, including bioimaging, the sensing of metal ions and biologically relevant small molecules, and as components in organic light-emitting diodes (OLEDs).[5][6] Key fluorescence mechanisms observed in benzothiazole derivatives include Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[3]
Synthesis of Fluorescent Benzothiazole Derivatives
The synthesis of fluorescent benzothiazole derivatives can be broadly categorized into two main approaches: the construction of the benzothiazole core and the subsequent functionalization of a pre-formed benzothiazole scaffold.
General Synthesis of the Benzothiazole Core
A common and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives.[7][8]
Diagram of the General Synthetic Pathway for Benzothiazole Core Synthesis:
Caption: General synthetic route for the formation of the 2-substituted benzothiazole core.
Protocol: Synthesis of 2-(2'-Hydroxyphenyl)benzothiazole (HBT) - A Classic ESIPT Fluorophore
This protocol describes the synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a well-known fluorescent probe exhibiting ESIPT.
Materials:
-
2-Aminobenzenethiol
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Anhydrous Ethanol
-
Formic acid (catalyst)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a 50 mL round-bottom flask, add 2-hydroxybenzaldehyde (244.2 mg, 2 mmol) and anhydrous ethanol (10 mL).
-
Add 2-aminobenzenethiol (275.4 mg, 2.2 mmol) to the solution.
-
Add two drops of formic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to 90 °C with stirring.
-
Maintain the reflux for 2.5 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-(2'-hydroxyphenyl)benzothiazole.
Protocol: Synthesis of 2-(4-aminophenyl)benzothiazole Derivatives via Suzuki Cross-Coupling
This protocol outlines the synthesis of 2-aryl-substituted benzothiazoles via a Suzuki cross-coupling reaction, a powerful method for C-C bond formation.[9][10]
Materials:
-
2-(4-Bromophenyl)benzothiazole
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)benzothiazole (1 mmol) and the desired phenylboronic acid derivative (1.2 mmol) in the chosen solvent system.
-
Add the palladium catalyst (e.g., 0.05 mmol) and the base (e.g., 2 mmol).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux under an inert atmosphere for the required time (typically 4-24 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Photophysical Properties of Fluorescent Benzothiazole Derivatives
The photophysical properties of benzothiazole derivatives are highly dependent on their chemical structure and the surrounding environment. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF).
Table 1: Photophysical Data of Selected Fluorescent Benzothiazole Derivatives
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| BPO | 365 | 425 | 60 | 0.124 | Water | [11] |
| BHPO1 | 365 | 528 | 163 | 0.30 | PMMA film | [11] |
| BHPO2 | 365 | 590 | 225 | 0.22 | PMMA film | [11] |
| BzT-OH | 390 | 472 | 82 | 0.50 | DMSO | [12] |
| BzT-OAc | 381 | 460 | 79 | 0.52 | DMSO | [12] |
| BTaz-Ph-PXZ | ~400 | ~550 | ~150 | - | Toluene | [5] |
| HBT-BF₂ (13B) | ~550 | >650 | >100 | - | Acetonitrile | [10] |
Applications of Fluorescent Benzothiazole Derivatives
Bioimaging
Fluorescent benzothiazole derivatives are extensively used as probes for cellular imaging due to their excellent optical properties and ability to target specific organelles or biomolecules.[4][9]
Diagram of a General Workflow for Cellular Imaging:
Caption: A typical experimental workflow for cellular imaging using a fluorescent probe.
Protocol: Cellular Imaging of Lipid Droplets
This protocol provides a general procedure for staining intracellular lipid droplets using a lipophilic benzothiazole derivative.[4]
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Benzothiazole-based lipid droplet probe (e.g., LD-BTD1)
-
Stock solution of the probe in DMSO (e.g., 1 mM)
-
Confocal laser scanning microscope
Procedure:
-
Seed the cells on a glass-bottom dish and culture until they reach the desired confluency.
-
Prepare a working solution of the benzothiazole probe by diluting the DMSO stock solution in the cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30 minutes) at 37 °C in a CO₂ incubator.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh culture medium or PBS to the cells.
-
Image the stained cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
Sensing of Metal Ions
The benzothiazole scaffold can be functionalized with specific chelating groups to create fluorescent sensors for various metal ions.[3][13][14] The binding of a metal ion often leads to a change in the fluorescence properties of the probe through mechanisms like chelation-enhanced fluorescence (CHEF).
Diagram of the Sensing Mechanism for Metal Ion Detection:
Caption: A simplified representation of a "turn-on" fluorescent sensor for metal ion detection.
Protocol: Fluorometric Titration for Metal Ion Detection
This protocol describes a general method to evaluate the response of a benzothiazole-based sensor to a specific metal ion.
Materials:
-
Stock solution of the benzothiazole sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., 10 mM in water or an appropriate solvent).
-
Buffer solution (e.g., HEPES or PBS) at the desired pH.
-
Fluorometer and cuvettes.
Procedure:
-
Prepare a working solution of the sensor in the buffer solution to a final concentration in the micromolar range.
-
Record the initial fluorescence emission spectrum of the sensor solution, using an excitation wavelength determined from its absorption maximum.
-
Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette containing the sensor solution.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the sensor's response and sensitivity.
-
To assess selectivity, repeat the experiment with other metal ions at a fixed concentration (e.g., 5 equivalents) and compare the fluorescence response.
Conclusion
Fluorescent benzothiazole derivatives represent a versatile and powerful class of compounds with broad applications in research and development. Their tunable photophysical properties and straightforward synthesis make them ideal candidates for the development of novel fluorescent probes for bioimaging and sensing. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and utilize these valuable molecular tools in their own studies.
References
- 1. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications | Sciact - cris system [sinorg.niic.nsc.ru]
- 2. Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for Excited-State Intra-molecular Proton Transfer (ESIPT)-Based Detection of Ions and Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. researchgate.net [researchgate.net]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a BODIPY–2-(2′-hydroxyphenyl)benzothiazole conjugate with solid state emission and its application as a fluorescent pH probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Stille reaction with 2-tributylstannylbenzothiazole
Technical Support Center: Stille Reaction Troubleshooting
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers experiencing low yields in Stille cross-coupling reactions, with a specific focus on the use of 2-tributylstannylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my Stille reaction with this compound. What are the most common initial factors to investigate?
A1: Low yields in Stille couplings, especially with heteroaromatic stannanes, can stem from several factors. The most critical areas to scrutinize initially are the quality and purity of your reagents (the organostannane, the organic halide, and the solvent), the activity of the palladium catalyst, and the choice of reaction conditions (temperature, solvent, and ligands). Organotin reagents are generally stable in air and moisture, but their purity is paramount for a successful reaction.[1][2]
Q2: What are the typical side reactions that could be consuming my starting material and lowering my yield?
A2: The most prevalent side reaction in Stille coupling is the homocoupling of the organostannane reagent to form a dimer (in this case, 2,2'-bis(benzothiazole)).[1] This can be caused by the reaction of two equivalents of the stannane with the Pd(II) precatalyst or through a radical process involving the Pd(0) catalyst.[1] Another common issue is proto-destannylation, where the tributylstannyl group is cleaved and replaced by a hydrogen atom, regenerating the parent benzothiazole. This is often exacerbated by the presence of moisture or acidic impurities.
Q3: How critical is the choice of palladium catalyst and ligand for a substrate like this compound?
A3: The choice of catalyst and ligand is extremely critical. While standard catalysts like Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a phosphine ligand are common starting points, heteroaromatic substrates can be challenging.[3] The ligand influences the stability and reactivity of the palladium complex. For instance, electron-rich, bulky phosphine ligands can promote oxidative addition, while ligands of low donicity may accelerate the overall coupling.[4] Unexpected loss of stereochemistry or low yields have been shown to be ligand-dependent.[5][6] Experimenting with different ligands such as P(t-Bu)₃, PCy₃, or tri(2-furyl)phosphine (TFP) can often lead to significant improvements.
Q4: I see many Stille protocols use additives like copper(I) iodide (CuI) or lithium chloride (LiCl). Are they necessary for my reaction?
A4: Yes, these additives can be highly beneficial and are often necessary to achieve good yields.
-
Copper(I) salts (e.g., CuI): These are known to accelerate the rate-limiting transmetalation step, which can be sluggish for some substrates.[2][7] The use of a copper co-catalyst can dramatically improve reaction rates and yields.[8]
-
Lithium Chloride (LiCl): LiCl is frequently added to facilitate the reaction, particularly when using organic triflates as electrophiles.[3] It can accelerate the rate of transmetalation by preventing the coordinating solvent from competing with the stannane or by forming a more reactive organopalladium complex.[3][7]
Q5: How can I assess the purity of my this compound, and how should it be handled?
A5: The purity of the organostannane is crucial. You can assess its purity primarily by ¹H and ¹¹⁹Sn NMR spectroscopy. The presence of impurities like hexa-n-butyldistannoxane (from hydrolysis) or residual starting materials from its synthesis can inhibit the reaction. While organostannanes are relatively stable, they should be stored under an inert atmosphere (nitrogen or argon) and protected from light and acid.[2] If purity is questionable, purification by column chromatography on silica gel is a viable option.[1] It is critical to remember that organotin compounds are highly toxic and must be handled with appropriate safety precautions.[1][3]
Troubleshooting Guide for Low Yield
Problem: No or Minimal Product Formation
Q: My reaction shows no conversion to the desired product. Could my palladium catalyst be inactive?
A: This is a common issue. The active catalyst in the Stille reaction is a Pd(0) species.[3]
-
Possible Cause 1: Oxidized Catalyst. If you are using a Pd(0) catalyst like Pd(PPh₃)₄, it can degrade upon prolonged exposure to air. Ensure you are using a fresh bottle or a sample that has been stored properly under an inert atmosphere.
-
Possible Cause 2: Incomplete Reduction of Pd(II) Precursor. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction sometimes fails if the reaction conditions are not suitable or if inhibitors are present. Adding a reducing agent or switching to a direct Pd(0) source may resolve the issue.[3]
-
Troubleshooting Steps:
-
Use a fresh, high-quality palladium catalyst from a reliable source.
-
Ensure all solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
If using a Pd(II) source, consider adding a small amount of a reducing agent like DIBAL-H or switching to a Pd(0) source like Pd₂(dba)₃ in combination with a phosphine ligand.
-
Problem: Reaction Stalls with Starting Materials Remaining
Q: My reaction starts but stops before completion, leaving significant amounts of starting material. How can I drive it to completion?
A: This often points to a slow or inhibited transmetalation step or catalyst deactivation over the course of the reaction.
-
Possible Cause 1: Sluggish Transmetalation. The transfer of the benzothiazole group from tin to palladium can be slow. This is a known rate-limiting step in many Stille couplings.[9]
-
Possible Cause 2: Catalyst Deactivation. The catalyst may be degrading over the reaction time, especially if run at high temperatures.
-
Troubleshooting Steps:
-
Add a Copper(I) Co-catalyst: Introduce 10-20 mol% of CuI to the reaction mixture. This is one of the most effective ways to accelerate transmetalation.[7][8]
-
Change the Ligand: Switch to a more electron-rich ligand like tri(2-furyl)phosphine (TFP) or triphenylarsine, which have been shown to cause large rate accelerations.[3]
-
Increase Temperature: Gently increasing the reaction temperature can improve the rate, but be cautious as it can also lead to catalyst decomposition and side reactions. The reaction is often carried out at temperatures of ≥100°C, though milder conditions are preferable if effective.[2]
-
Add LiCl: If not already present, adding 2-3 equivalents of anhydrous LiCl can significantly improve the reaction rate.[3]
-
Problem: Low Yield with Significant Byproduct Formation
Q: I am isolating very little of my desired product, but I see other spots on my TLC plate. What could they be and how can I prevent them?
A: This indicates that side reactions are outcompeting the desired cross-coupling.
-
Possible Cause 1: Homocoupling. The formation of 2,2'-bis(benzothiazole) is a common side reaction.[1] It is often favored when the transmetalation step is slow relative to other processes.
-
Possible Cause 2: Proto-destannylation. The conversion of this compound back to benzothiazole can occur if there are protic sources (like water) in the reaction.
-
Troubleshooting Steps:
-
To Prevent Homocoupling:
-
Ensure rigorous exclusion of oxygen from the reaction.
-
Accelerate the transmetalation step by adding CuI, which will favor the cross-coupling pathway over homocoupling.
-
Use a Pd(0) source directly rather than a Pd(II) precursor to minimize pathways that can lead to homocoupling.
-
-
To Prevent Proto-destannylation:
-
Use anhydrous, degassed solvents.
-
Ensure all reagents are dry.
-
Run the reaction under a strictly inert atmosphere (argon or nitrogen).
-
-
Quantitative Data Summary
The optimal conditions for a Stille reaction can be highly substrate-dependent. The table below summarizes common parameters that can be used as a starting point for the coupling of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ (1-5 mol%) or Pd(PPh₃)₄ (5-10 mol%) | Pd₂(dba)₃ is a stable Pd(0) source requiring an external ligand. Pd(PPh₃)₄ is a common, pre-formed catalyst.[3] |
| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ (TFP) | Ligand choice is critical. AsPh₃ and TFP can dramatically accelerate the reaction compared to PPh₃.[3] |
| Additive | CuI (10-20 mol%), LiCl (2-3 equiv.) | CuI accelerates the rate-limiting transmetalation step. LiCl is especially useful with triflate electrophiles.[3][7][8] |
| Solvent | Toluene, Dioxane, DMF, NMP | Polar aprotic solvents are generally effective. Toluene is a common choice for higher temperatures.[10][11] |
| Temperature | 80 - 110 °C | Higher temperatures are often required, but should be optimized to balance reaction rate with catalyst stability.[2] |
| Typical Yield | 4% - 99% | Yields in Stille reactions can vary widely depending on the specific substrates and optimization of conditions.[3] |
Experimental Protocols
General Protocol for Stille Coupling with this compound
This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv.), this compound (1.1 - 1.2 equiv.), and any solid additives such as CuI (0.1 equiv.) and LiCl (2.0 equiv.).
-
-
Reaction Setup:
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 equiv.) and the ligand (e.g., AsPh₃, 0.1 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed solvent (e.g., Toluene or DMF, to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate or diethyl ether.
-
To remove the tin byproducts, quench the reaction with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This will precipitate the tin as insoluble tributyltin fluoride.[12]
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
-
Visualizations
Caption: The catalytic cycle of the Stille reaction.
Caption: A workflow for troubleshooting low yields in Stille reactions.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. chemistry.msu.edu [chemistry.msu.edu]
Technical Support Center: Reactions of 2-Tributylstannylbenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tributylstannylbenzothiazole. The focus is on identifying and mitigating the formation of common side products during its use in cross-coupling reactions, primarily the Stille reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most prevalent side products can be categorized into two main groups: tin-containing byproducts and species arising from unintended reactions of the benzothiazole moiety.
-
Tin-Containing Byproducts: These are inherent to Stille cross-coupling reactions and include:
-
Tributyltin halides (Bu₃SnX): Formed from the transfer of the tributyltin group to the palladium catalyst. The specific halide (Cl, Br, I) depends on the coupling partner.
-
Hexabutylditin ((Bu₃Sn)₂): Results from the homocoupling of the organostannane reagent.[1]
-
Unreacted this compound: Incomplete reactions will leave the starting material as a contaminant.
-
Tributyltin hydride (Bu₃SnH) and Bis(tributyltin) oxide ((Bu₃Sn)₂O): Can be formed from the decomposition or hydrolysis of other tin species.
-
-
Benzothiazole-Derived Side Products:
-
Homocoupled 2,2'-bibenzothiazole: The result of the palladium-catalyzed homocoupling of two molecules of this compound.
-
Benzothiazole: Formed via protodestannylation, where a proton source in the reaction mixture cleaves the carbon-tin bond.[2]
-
Ring-Opened Products: Under certain oxidative or strongly basic conditions, the benzothiazole ring itself can undergo cleavage, leading to various derivatives.[3][4][5]
-
Q2: How can I minimize the formation of tin-containing byproducts?
A2: Minimizing tin byproducts primarily involves optimizing the Stille reaction conditions:
-
Stoichiometry: Use a stoichiometry as close to 1:1 as possible between the organostannane and the organic halide/triflate. An excess of the organostannane can lead to higher levels of homocoupling and residual starting material.
-
Catalyst and Ligands: The choice of palladium catalyst and ligands can significantly influence the rate of the desired cross-coupling versus side reactions.
-
Additives: The use of additives like copper(I) salts can sometimes accelerate the cross-coupling reaction, potentially reducing the lifetime of reactive intermediates that could lead to side products.[6]
-
Reaction Time and Temperature: Monitor the reaction progress carefully to avoid prolonged reaction times at elevated temperatures, which can promote side reactions and decomposition.
Q3: What are the best methods for removing tributyltin residues from my final product?
A3: Several methods are effective for removing toxic tin byproducts:
-
Aqueous Potassium Fluoride (KF) Wash: This is a common and effective method. Tributyltin halides react with KF to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[7]
-
Chromatography:
-
Silica Gel Chromatography: While standard silica gel can be used, it is often beneficial to deactivate it with triethylamine (e.g., using an eluent containing 1-2% Et₃N) to prevent decomposition of the desired product and improve separation from tin residues.[7][8]
-
Reverse-Phase Chromatography (C18): This can be an effective technique for separating nonpolar tin byproducts from more polar products.[2]
-
-
Treatment with DBU/I₂: This method can convert tributyltin species into less soluble forms that are easier to remove.
-
Scavenger Resins: Silica-based tin scavengers with thiol functionalities can be used to bind and remove tin impurities.
Q4: I am observing the formation of benzothiazole in my reaction. What is the likely cause and how can I prevent it?
A4: The formation of benzothiazole is most likely due to protodestannylation.[2] This occurs when a proton source, such as water, alcohols, or acidic impurities, is present in the reaction mixture. To prevent this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Non-Protic Solvent: Solvents like THF, dioxane, or toluene are preferable to protic solvents like alcohols.
-
Add a Proton Scavenger: In some cases, the addition of a non-nucleophilic base can help to neutralize any adventitious acid.
Q5: Is the benzothiazole ring stable under all Stille coupling conditions?
A5: Generally, the benzothiazole ring is robust under typical Stille coupling conditions. However, under strongly oxidative or highly basic conditions, ring-opening can occur.[3][5] It is important to screen reaction conditions and be aware of the potential for this side reaction, especially if unexpected, highly polar byproducts are observed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired coupled product | 1. Inefficient transmetalation. 2. Catalyst deactivation. 3. Protodestannylation of the starting material. 4. Competing homocoupling reaction. | 1. Add a copper(I) co-catalyst (e.g., CuI). 2. Use a different palladium source or ligand. 3. Ensure anhydrous conditions and use a non-protic solvent. 4. Adjust the stoichiometry of the reactants. |
| Presence of significant amounts of 2,2'-bibenzothiazole | Homocoupling of the organostannane. | 1. Decrease the amount of palladium catalyst. 2. Use a less electron-rich phosphine ligand. 3. Add a radical scavenger in small amounts. |
| Product is contaminated with tributyltin halides after workup | Incomplete removal during extraction or chromatography. | 1. Perform multiple washes with aqueous KF solution.[7] 2. During chromatography, use silica gel treated with triethylamine.[8] 3. Consider using a tin scavenger resin. |
| Formation of benzothiazole | Protodestannylation due to the presence of a proton source. | 1. Rigorously dry all solvents and reagents. 2. Run the reaction under an inert atmosphere. 3. Use a non-protic solvent. |
| Observation of unexpected polar byproducts | Potential ring-opening of the benzothiazole moiety. | 1. Analyze byproducts by LC-MS to identify their structures. 2. Avoid strongly oxidative or basic conditions if possible. 3. Screen alternative catalysts and reaction conditions. |
Quantitative Data Summary
The following tables provide representative data on the impact of reaction conditions on product yield and byproduct formation in a typical Stille coupling reaction involving an aryl stannane like this compound. Note: This data is illustrative and intended for guidance. Actual results may vary depending on the specific substrates and conditions used.
Table 1: Effect of Solvent on Product Yield and Protodestannylation
| Solvent | Desired Product Yield (%) | Benzothiazole (Protodestannylation) (%) |
| Toluene (anhydrous) | 85 | < 2 |
| THF (anhydrous) | 82 | < 3 |
| DMF | 75 | 5-10 |
| Methanol | 40 | > 30 |
Table 2: Effect of Additives on Homocoupling Byproduct
| Additive (mol%) | Desired Product Yield (%) | 2,2'-Bibenzothiazole (Homocoupling) (%) |
| None | 78 | 15 |
| CuI (20) | 88 | < 5 |
| LiCl (2 equiv.) | 85 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling
-
To a dry flask under an inert atmosphere (N₂ or Ar), add the aryl halide/triflate (1.0 equiv.), this compound (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, 20 mol%).
-
Add anhydrous solvent (e.g., toluene or THF) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Protocol 2: Workup for Removal of Tin Byproducts using Potassium Fluoride
-
Dilute the cooled reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes.
-
A white precipitate of tributyltin fluoride may form. If so, filter the entire mixture through a pad of Celite®.
-
Separate the organic layer, and wash it again with saturated aqueous KF (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Stille Catalytic Cycle and Major Side Reactions
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctionalization of styrene through ring-opening-recombination strategy of phenylpropathiazole salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Purification of 2-Arylbenzothiazoles from Stille Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-arylbenzothiazole products derived from the Stille coupling of 2-tributylstannylbenzothiazole with various coupling partners.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: I've performed a Stille coupling reaction between this compound and an aryl halide, but after a standard aqueous workup, my NMR spectrum shows significant tributyltin byproduct contamination. What is the most common and effective way to remove these tin residues?
A1: The most prevalent and often highly effective method for removing tributyltin byproducts, such as Bu₃SnX (where X is a halide), is an aqueous wash with potassium fluoride (KF).[1][2] The fluoride ions react with the tin compounds to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration. For particularly stubborn cases or water-sensitive products, flash chromatography using silica gel treated with triethylamine is a powerful alternative.[1][2][3]
Q2: I tried the potassium fluoride (KF) wash, but a significant amount of a white solid formed at the interface between the organic and aqueous layers, making separation difficult. How should I handle this?
A2: The formation of a white precipitate, which is likely tributyltin fluoride (Bu₃SnF), at the interface is a common occurrence.[1][2][4] To resolve this, you can filter the entire biphasic mixture through a pad of Celite®. The Celite® will trap the solid precipitate, allowing for a clean separation of the organic and aqueous layers. After filtration, you can proceed with washing the organic layer with brine, drying it, and concentrating it.[1][4]
Q3: My 2-arylbenzothiazole product is somewhat polar and I'm experiencing low recovery after column chromatography on silica gel. What could be the cause and how can I improve my yield?
A3: Low recovery of polar compounds during silica gel chromatography can be due to irreversible adsorption to the acidic silica surface. Deactivating the silica gel by including a small percentage of triethylamine (typically 2-5%) in the eluent can mitigate this issue by neutralizing acidic sites.[1][2] This method has the dual benefit of often aiding in the removal of tin byproducts as well.[1] Alternatively, using a less acidic stationary phase like basic alumina for chromatography can also improve the recovery of your product.[3]
Q4: Despite trying a KF wash and standard chromatography, I still observe trace amounts of tin in my final product, which is problematic for my downstream applications. Are there more rigorous methods to achieve ppm-level purity?
A4: For applications requiring exceptionally low levels of tin contamination, such as in drug discovery, more advanced techniques are available.[5] One highly effective method is to use a stationary phase for column chromatography composed of a mixture of silica gel and finely ground anhydrous potassium carbonate (typically 10% w/w K₂CO₃).[4][5] This has been reported to reduce organotin impurities to below 15 ppm.[4] Another approach is to employ specialized tin scavengers, such as silica-based thiol or carbonate scavengers, which selectively bind to the tin byproducts.[2]
Q5: I suspect that unreacted this compound and homocoupled byproducts are also present in my crude mixture. Will the standard tin removal methods eliminate these as well?
A5: The standard methods are primarily designed to remove the tributyltin halide byproducts. While chromatography will help in separating your desired product from unreacted starting material and homocoupled species, optimizing the purification may require specific strategies. If you have significant amounts of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pre-treatment step with iodine (I₂) can convert these into tributyltin iodide (Bu₃SnI), which is then more readily removed by a subsequent KF wash.[1][2]
Frequently Asked Questions (FAQs)
What are the common tributyltin byproducts in a Stille coupling reaction?
The most common tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[2] These byproducts are known for their toxicity and can be challenging to separate from the desired product.[2][6]
Are there non-aqueous methods for removing tin byproducts if my product is sensitive to water?
Yes, several non-aqueous methods are effective. Flash chromatography using an eluent containing 2-5% triethylamine is a widely used technique.[1][2] Another option is to use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography.[4][5]
How can I minimize the formation of tin byproducts in the first place?
While byproduct formation is inherent to the Stille reaction, careful control of stoichiometry can help. Using the organostannane reagent as the limiting reagent, if possible, can minimize the amount of residual tin compounds. However, this may not always be practical depending on the relative cost and availability of the coupling partners.
My product is a solid. Can I use recrystallization for purification?
Recrystallization can be a very effective method for purifying solid products and removing organotin residues.[7] Slurrying the crude solid in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[7]
Data Presentation
Table 1: Comparison of Common Methods for Tributyltin Byproduct Removal
| Purification Method | Principle of Removal | Reported Efficiency | Key Considerations |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | Good to Excellent | May form an interfacial precipitate requiring filtration through Celite.[1][2][4] |
| Silica Gel Chromatography with Triethylamine | Adsorption of tin byproducts | Excellent | Also helps in the elution of polar, amine-containing products.[1][2] |
| Silica Gel/K₂CO₃ Chromatography | Strong adsorption of tin byproducts | Can reduce tin to <15 ppm[4][5] | Requires preparation of the mixed stationary phase. |
| Silica-Based Tin Scavengers | Covalent binding to the scavenger | Excellent | Can be a more expensive option.[2] |
| Recrystallization | Differential solubility | Good to Excellent (for solids) | Dependent on the solubility properties of the product and impurities.[7] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
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Reaction Quench: Once the Stille coupling reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of KF (a 1M solution can also be used).[2]
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Extraction: Shake the separatory funnel vigorously for at least one minute. Allow the layers to separate. Repeat the wash two to three times.[1][2]
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Precipitate Removal: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®. Wash the Celite® pad with the organic solvent used for dilution.[1][4]
-
Final Washes: Return the organic layer to the separatory funnel and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica
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Solvent Preparation: Prepare the desired eluent for flash chromatography and add 2-5% triethylamine by volume.
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Column Packing: Pack a chromatography column with silica gel using the triethylamine-containing eluent.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading.
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Elution: Load the sample onto the column and elute with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC or LC-MS to isolate the purified 2-arylbenzothiazole.
Visualizations
Caption: General experimental workflow for the purification of 2-arylbenzothiazoles.
Caption: Logical troubleshooting guide for removing tin contamination.
References
- 1. Workup [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Reactions with 2-Tributylstannylbenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-tributylstannylbenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the palladium-catalyzed Stille cross-coupling reaction. This reaction typically involves the coupling of a 2-halobenzothiazole (e.g., 2-bromobenzothiazole) with an organostannane reagent like hexa-n-butylditin or tributyltin hydride in the presence of a palladium catalyst.
Q2: Which palladium catalyst is most effective for this reaction?
A2: The choice of palladium catalyst can significantly impact the reaction yield and purity. Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with a phosphine ligand.[1][2] The optimal catalyst may vary depending on the specific substrates and reaction conditions. It is often recommended to screen a few catalysts to determine the most effective one for your specific application.
Q3: What are common side reactions to be aware of?
A3: Potential side reactions in the synthesis of this compound can include homocoupling of the organostannane reagent, protodestannylation (loss of the stannyl group), and formation of byproducts from reactions with impurities in the starting materials.[3] Careful control of reaction conditions, such as temperature and exclusion of moisture, can help minimize these unwanted side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials and the formation of the desired product over time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Consider using a pre-catalyst that is activated in situ. |
| Poor quality of reagents | Use high-purity starting materials and solvents. Ensure solvents are anhydrous, as water can lead to protodestannylation of the product. | |
| Suboptimal reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A temperature screening is advisable. | |
| Incorrect catalyst loading | The amount of catalyst is critical. Too little may result in an incomplete reaction, while too much can lead to unwanted side reactions and be uneconomical. See the catalyst loading optimization table below. | |
| Presence of Impurities in the Product | Homocoupling of the stannane reagent | This can occur at higher temperatures or with certain catalysts. Try lowering the reaction temperature or screening different palladium catalysts and ligands. |
| Protodestannylation | This is often caused by moisture or acidic impurities. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). | |
| Residual starting materials | This indicates an incomplete reaction. Consider increasing the reaction time, temperature (cautiously), or catalyst loading. | |
| Difficulty in Product Isolation | Co-elution with tin byproducts | Purification can be challenging due to the presence of tin-containing byproducts. Flash chromatography on silica gel is a common method. Sometimes, treatment with a mild fluoride source can help remove tin residues. |
Catalyst Loading Optimization
Optimizing the catalyst loading is a critical step in developing an efficient and cost-effective synthesis. The following table provides representative data for optimizing palladium catalyst loading.
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 1 | Toluene | 110 | 12 | 65 |
| 2 | Pd(PPh₃)₄ | 2.5 | Toluene | 110 | 12 | 85 |
| 3 | Pd(PPh₃)₄ | 5 | Toluene | 110 | 12 | 82 |
| 4 | PdCl₂(PPh₃)₂ | 2.5 | DMF | 100 | 16 | 78 |
| 5 | Pd(OAc)₂ / P(t-Bu)₃ | 2.5 | Dioxane | 100 | 10 | 90 |
Note: This data is representative and results may vary based on specific substrates and conditions.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
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2-Bromobenzothiazole (1.0 mmol)
-
Hexa-n-butylditin (1.2 mmol)
-
Pd(PPh₃)₄ (0.025 mmol, 2.5 mol%)
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Anhydrous toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask was added 2-bromobenzothiazole and Pd(PPh₃)₄.
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous toluene and hexa-n-butylditin were added via syringe.
-
The reaction mixture was heated to 110 °C and stirred for 12 hours.
-
The reaction progress was monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure.
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The crude product was purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Visual Guides
Caption: Experimental workflow for Stille coupling.
References
Technical Support Center: Stille Cross-Coupling Reactions
Topic: Preventing Homocoupling of 2-Tributylstannylbenzothiazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of this compound during Stille cross-coupling reactions.
Troubleshooting Guide & FAQs
Here, we address common issues and provide solutions to minimize the formation of the undesired 2,2'-bibenzothiazole homocoupling product.
Q1: I am observing a significant amount of the 2,2'-bibenzothiazole homocoupling byproduct in my Stille reaction. What are the primary causes?
A1: The homocoupling of organostannanes like this compound is a common side reaction in Stille couplings.[1] The primary mechanisms for this unwanted reaction are:
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Reaction with Pd(II) precatalyst: Two equivalents of the organostannane can react with a Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.[1]
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Radical pathway: The Pd(0) catalyst can initiate a radical process that results in the dimerization of the organostannane.[1]
Several factors can exacerbate these side reactions, including the choice of catalyst, ligands, temperature, and the absence of key additives.
Q2: How can I modify my reaction conditions to minimize homocoupling?
A2: Optimizing your reaction setup is crucial. Here are key parameters to consider:
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Catalyst Selection:
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Use a Pd(0) source directly: Employing a Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be advantageous. This avoids the initial reduction step of a Pd(II) precatalyst, which can be a source of homocoupling.[2]
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Ensure efficient reduction of Pd(II) precatalysts: If you are using a Pd(II) source like palladium(II) acetate (Pd(OAc)₂), ensure that the in-situ reduction to the active Pd(0) species is rapid and complete before the organostannane is consumed in the homocoupling side reaction.
-
-
Ligand Choice:
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Employ bulky, electron-rich phosphine ligands: Ligands play a critical role in the catalytic cycle. Bulky and electron-rich phosphine ligands can accelerate the rates of transmetalation and reductive elimination, which favors the desired cross-coupling pathway over homocoupling. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃).
-
-
Use of Additives:
-
Copper(I) Iodide (CuI): The addition of stoichiometric or co-catalytic amounts of CuI is a highly effective strategy to suppress homocoupling.[3] CuI is believed to facilitate the transmetalation step, thereby accelerating the cross-coupling reaction and outcompeting the homocoupling pathway.
-
Lithium Chloride (LiCl): In some cases, LiCl can enhance the reaction rate by stabilizing intermediates and increasing the polarity of the solvent, which can indirectly reduce the likelihood of side reactions.[2]
-
-
Temperature Control:
-
Lower the reaction temperature: Higher temperatures can sometimes promote side reactions, including homocoupling. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling.
-
Q3: Is there a recommended starting protocol for the Stille coupling of this compound that is optimized to prevent homocoupling?
A3: Yes, based on successful protocols for structurally similar heteroaromatic stannanes, the following detailed experimental procedure is recommended as a starting point. This protocol incorporates the use of a Pd(0) catalyst and a CuI co-catalyst.
Experimental Protocol: Stille Coupling of this compound with an Aryl Iodide
This protocol is adapted from established methods for the Stille coupling of heteroaromatic stannanes, optimized to minimize homocoupling.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous and degassed DMF via syringe.
-
Add this compound (1.0 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may vary depending on the reactivity of the aryl iodide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
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Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following table summarizes the expected impact of key reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct. The values are illustrative and based on general principles of Stille coupling reactions.
| Parameter | Condition A (Suboptimal) | Yield of Cross-Coupled Product | Yield of Homocoupling Product | Condition B (Optimized) | Yield of Cross-Coupled Product | Yield of Homocoupling Product |
| Catalyst | Pd(OAc)₂ | Moderate | Significant | Pd(PPh₃)₄ | High | Minimal |
| Additive | None | Moderate | Significant | CuI (0.1 equiv) | High | Minimal |
| Temperature | 120 °C | Moderate | Increased | 80 °C | High | Reduced |
Visualizations
To further aid in understanding the troubleshooting process, the following diagrams illustrate key concepts.
Caption: Competing pathways in Stille coupling leading to desired product or homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
Technical Support Center: Removal of Tin Byproducts from 2-Tributylstannylbenzothiazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of organotin residues after reactions involving 2-tributylstannylbenzothiazole, such as Stille cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove after a reaction with this compound?
The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[1] These byproducts are problematic due to their toxicity and the difficulty in separating them from the desired reaction product, which can interfere with subsequent reactions and biological assays.[1] Purification to parts-per-million (ppm) levels is often necessary for applications in drug discovery and materials science.[1][2]
Q2: I performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?
Several factors can lead to incomplete removal of tin byproducts with a KF wash:
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Insufficient Mixing or Contact Time: Ensure vigorous shaking or stirring of the biphasic mixture for an adequate duration. A minimum of one hour of stirring is recommended to ensure the complete precipitation of tributyltin fluoride (Bu₃SnF).[1]
-
Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, trapping some of your product or preventing efficient separation.[3] If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[3][4]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent.
-
Incomplete Conversion to Tin Halides: If your reaction has significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pretreatment with iodine (I₂) to form Bu₃SnI is recommended before the KF wash.[1][3]
Q3: Are there alternatives to the aqueous KF wash for removing tin byproducts?
Yes, several other methods can be employed, often with higher efficiency:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel pre-treated with ~2-5% triethylamine in the eluent can effectively remove organotin byproducts.[3][4]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[2][3]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[3]
-
Recrystallization: For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[3]
Q4: How can I minimize the formation of organotin byproducts in the first place?
Using a catalytic amount of the organotin reagent with an in situ recycling system is an advanced method to reduce the overall tin waste generated. Additionally, employing polymer-supported or fluorous-tagged organotin reagents can simplify the removal process through simple filtration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After KF Wash | Insufficient mixing, insufficient KF, or stable tin species. | Increase shaking time during extraction.[3] Use multiple, fresh portions of the KF solution for washing.[5] If Bu₃SnH or Bu₃SnSnBu₃ are suspected, pre-treat the reaction mixture with I₂ before the KF wash.[3] |
| Formation of a Stable Emulsion During Extraction | High concentration of reactants or byproducts. | Dilute the reaction mixture with more organic solvent. Filter the entire mixture through a pad of Celite. |
| Low Product Yield After Purification | Product may be adsorbing to the precipitated tin fluoride or the filter aid (e.g., Celite). The product might be unstable on silica gel. | After filtration, wash the filter cake thoroughly with the organic solvent to recover any adsorbed product.[1] For chromatography, consider deactivating the silica gel with triethylamine or using a less acidic stationary phase like alumina.[1] |
| Tin Byproducts Co-eluting with Product During Chromatography | Similar polarity of the product and tin byproducts. | Add a small amount of triethylamine (1-2%) to the eluent, which can help in retaining the tin byproducts on the silica gel.[5] Alternatively, use a modified stationary phase like potassium carbonate/silica gel.[2] |
Quantitative Data on Tin Removal Methods
| Method | Typical Tin Residue Level | Advantages | Disadvantages |
| Aqueous KF Wash | <1% w/w | Simple, inexpensive, and effective for many common tin byproducts. | Can form emulsions; may not be effective for all tin species without pre-treatment. |
| Chromatography on Silica Gel with Triethylamine | <0.1% w/w | Generally effective and can be combined with product purification.[3] | Requires column chromatography; potential for product loss on the column. |
| Chromatography on 10% K₂CO₃/Silica Gel | <15 ppm | Highly effective for removing a wide range of organotin impurities.[2] | Requires preparation of the mixed stationary phase. |
| Acidic Extraction (e.g., 5% Oxalic Acid) | Variable | Can be effective for basic tin compounds. | May not be suitable for acid-sensitive products. |
| Recrystallization | Highly variable, can be very low | Can provide very pure solid products. | Only applicable to solid products; yield may be reduced. |
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Wash
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Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Transfer the mixture to a separatory funnel and wash the organic layer 2-3 times with a saturated aqueous solution of KF. Shake the separatory funnel vigorously for at least 1 minute during each wash.
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Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.
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Filtration: If a precipitate forms, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.
Protocol 2: Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[2]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2]
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Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
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Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualizations
Caption: Workflow for organotin removal using aqueous KF wash.
Caption: Troubleshooting logic for removing persistent tin impurities.
References
Hydrolysis and decomposition of 2-tributylstannylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-tributylstannylbenzothiazole. The information provided is based on established principles of organotin and benzothiazole chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My hydrolysis reaction of this compound is slow or incomplete. What are the possible causes and solutions?
A1: Several factors can influence the rate of hydrolysis. Consider the following:
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pH of the reaction medium: The carbon-tin (C-Sn) bond is susceptible to cleavage under acidic or basic conditions. If your reaction medium is neutral, the hydrolysis rate will be significantly slower.
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Troubleshooting: To accelerate hydrolysis, consider adjusting the pH. Mildly acidic or basic conditions can catalyze the reaction. However, be aware that strong acids or bases may lead to undesired side reactions or decomposition of the benzothiazole ring.
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-
Solvent: The choice of solvent can impact the solubility of the reactants and the transition state of the reaction.
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Troubleshooting: If using a non-polar solvent, the accessibility of water to the tin center may be limited. Consider using a co-solvent system that can dissolve both the organotin compound and water, such as THF/water or DMSO/water mixtures.
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.
-
Troubleshooting: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may promote decomposition. Monitor the reaction closely if you choose to increase the temperature.
-
Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?
A2: The formation of byproducts can be attributed to the decomposition of either the starting material or the expected products.
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Tributyltin-related byproducts: The primary hydrolysis product of the tributylstannyl group is tributyltin hydroxide ((n-Bu)₃SnOH), which exists in equilibrium with its dehydrated form, bis(tributyltin) oxide (((n-Bu)₃Sn)₂O). Further degradation can lead to dibutyltin (DBT) and monobutyltin (MBT) species through sequential dealkylation.[1][2]
-
Benzothiazole-related byproducts: While the benzothiazole ring is generally stable, harsh reaction conditions (e.g., strong acids/bases, high temperatures) could lead to its degradation. Potential byproducts could arise from the cleavage of the thiazole ring.
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Solvent-related byproducts: If using reactive solvents, they may participate in side reactions.
Troubleshooting:
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Reaction Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify intermediates and byproducts.
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Inert Atmosphere: Organotin compounds can be sensitive to oxidation.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Q3: How can I confirm the complete removal of the tributylstannyl group?
A3: Several analytical techniques can be employed to verify the cleavage of the C-Sn bond and the formation of benzothiazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The disappearance of the characteristic signals for the tributyl protons (typically in the 0.8-1.6 ppm range) and the appearance of the signal for the proton at the 2-position of the benzothiazole ring (typically > 8 ppm) would indicate successful hydrolysis. ¹¹⁹Sn NMR can also be used to monitor the disappearance of the starting material's tin signal and the appearance of new signals corresponding to the tributyltin hydrolysis products.
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Mass Spectrometry (MS): GC-MS or LC-MS can be used to detect the molecular ion of the expected product (benzothiazole) and the absence of the starting material.
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Infrared (IR) Spectroscopy: Changes in the IR spectrum, particularly in the fingerprint region, can indicate the transformation of the starting material.
Quantitative Data Summary
Due to the lack of specific experimental data for the hydrolysis and decomposition of this compound in the public domain, the following table provides a representative summary of parameters that should be monitored and recorded during such experiments. The values are illustrative and will vary depending on the specific experimental conditions.
| Parameter | Condition 1 (Mild Hydrolysis) | Condition 2 (Forced Decomposition) | Analytical Method |
| Starting Material | This compound | This compound | - |
| Temperature (°C) | 25 | 80 | Thermocouple |
| pH | 7.0 | 2.0 | pH meter |
| Reaction Time (h) | 24 | 6 | - |
| Yield of Benzothiazole (%) | > 95 | Variable, potential for degradation | GC-MS, HPLC |
| Major Byproducts | (n-Bu)₃SnOH, ((n-Bu)₃Sn)₂O | DBT, MBT, Benzothiazole fragments | GC-MS, LC-MS |
| Half-life of Starting Material (h) | Estimated: > 48 | Estimated: < 4 | NMR, HPLC |
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by GC-MS
This protocol outlines a general procedure for monitoring the hydrolysis reaction and identifying the products.
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Sample Preparation:
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At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
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Quench the reaction by adding an appropriate solvent (e.g., ethyl acetate) and a drying agent (e.g., anhydrous sodium sulfate).
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If necessary, derivatize the organotin species to enhance their volatility for GC analysis. A common derivatizing agent is sodium tetraethylborate (NaBEt₄), which converts the butyltin species to their ethylated analogs.
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-
GC-MS Analysis:
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Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
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Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the analytes.
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. (This program should be optimized for your specific setup).
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Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.
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MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500.
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-
Data Analysis:
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Identify the peaks corresponding to this compound, benzothiazole, and the derivatized tributyltin, DBT, and MBT species by comparing their retention times and mass spectra with those of authentic standards or library data.
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Quantify the components by integrating the peak areas and using a calibration curve established with standards of known concentrations.
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Visualizations
Caption: Proposed hydrolysis pathway of this compound.
Caption: Sequential dealkylation pathway for tributyltin degradation.
Caption: General experimental workflow for monitoring the reaction.
References
Technical Support Center: Troubleshooting Destannylation of 2-Tributylstannylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-tributylstannylbenzothiazole in chemical synthesis, with a specific focus on the common side reaction of destannylation.
Frequently Asked Questions (FAQs)
Q1: What is destannylation and why is it a problem?
A1: Destannylation, most commonly protodestannylation, is a side reaction where the tributyltin group (-SnBu₃) on the this compound is replaced by a hydrogen atom from a proton source in the reaction mixture. This leads to the formation of unsubstituted benzothiazole as a byproduct, reducing the yield of the desired coupled product and complicating purification.
Q2: What makes this compound prone to destannylation?
A2: The benzothiazole ring is an electron-withdrawing heterocycle.[1] This electronic property can weaken the carbon-tin bond, making it more susceptible to cleavage by electrophiles, particularly protons. Reactions conducted under acidic conditions or with reagents that can generate acidic byproducts are therefore more likely to result in destannylation.[2]
Q3: What are the primary sources of protons that can cause protodestannylation?
A3: Protons can originate from various sources in a reaction mixture, including:
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Acidic reagents or catalysts: Any intentionally added acids will readily promote destannylation.
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Solvent impurities: Residual water or acidic impurities in the solvent can be a significant source of protons.
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Reagent decomposition: Decomposition of other starting materials or reagents can release acidic species.
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Silica gel: During purification by column chromatography, the acidic nature of silica gel can lead to destannylation of the unreacted stannane or even the product if it is sensitive.
Q4: Besides protodestannylation, what other common side reactions should I be aware of?
A4: The most prevalent side reaction in Stille coupling, aside from destannylation, is the homocoupling of the organostannane reagent to form a dimer (2,2'-bibenzothiazole).[3][4] This can occur through two primary mechanisms: reaction of two equivalents of the stannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[3]
Troubleshooting Guide: Destannylation as a Side Reaction
This guide provides a structured approach to diagnosing and mitigating destannylation when using this compound in Stille cross-coupling reactions.
Issue 1: Low yield of the desired coupled product and significant formation of benzothiazole.
This is the most direct indication of a competing destannylation reaction.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing 2-Tributylstannylbenzothiazole Couplings
Welcome to the technical support center for optimizing Stille coupling reactions involving 2-tributylstannylbenzothiazole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance their experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My Stille coupling reaction with this compound is sluggish or not proceeding to completion. What are the most common causes?
A1: Slow or incomplete reactions are frequently due to several factors. The primary culprits are often related to the catalyst system, reaction temperature, or the purity of your reagents. Inefficient catalyst activity, resulting from decomposition or the use of a suboptimal ligand, can significantly hinder the reaction rate. Low reaction temperatures may not provide sufficient energy to overcome the activation barrier of the catalytic cycle. Additionally, the presence of impurities, particularly water or oxygen, can deactivate the palladium catalyst. Finally, the choice of solvent plays a crucial role in the solubility of reagents and the stabilization of catalytic intermediates.
Q2: How does the choice of palladium catalyst and ligand affect the reaction time?
A2: The selection of the palladium source and the associated ligand is critical for an efficient reaction. While Pd(PPh₃)₄ is a commonly used precatalyst, other Pd(0) sources like Pd₂(dba)₃ can also be effective. The ligand's role is to stabilize the palladium center and modulate its reactivity. Electron-rich and bulky phosphine ligands often accelerate the rate-determining oxidative addition step. For heteroaromatic substrates like this compound, ligands such as tri(o-tolyl)phosphine or XPhos may offer improved performance over standard triphenylphosphine.
Q3: What is the optimal temperature range for this type of coupling, and what are the risks of exceeding it?
A3: The optimal temperature for Stille couplings of this compound typically falls within the range of 80-120°C.[1] The ideal temperature will depend on the specific substrates and solvent used. While higher temperatures generally increase the reaction rate, exceeding the optimal range can lead to catalyst decomposition, resulting in a stalled reaction and the formation of palladium black. Furthermore, elevated temperatures can promote undesirable side reactions, such as homo-coupling of the organostannane.
Q4: Can additives be used to accelerate the reaction?
A4: Yes, certain additives can significantly improve reaction times. Copper(I) iodide (CuI) is a well-known co-catalyst in Stille reactions that can accelerate the transmetalation step. The addition of stoichiometric amounts of lithium chloride (LiCl) can also enhance the reaction rate by facilitating the transmetalation process.
Q5: What are the most common side reactions, and how can they be minimized?
A5: The most prevalent side reaction is the homo-coupling of the this compound reagent. This can be minimized by ensuring the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen. Using a slight excess of the organostannane can also suppress this side reaction. Another potential side reaction is the formation of byproducts from catalyst decomposition at excessively high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or No Reaction | 1. Inactive or decomposed catalyst. 2. Reaction temperature is too low. 3. Presence of oxygen or moisture. 4. Impure reagents or solvents. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Gradually increase the reaction temperature in 10°C increments. 3. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). Degas the solvent prior to use. 4. Use anhydrous solvents and purify starting materials if necessary. |
| Low Yield | 1. Incomplete reaction. 2. Competing homo-coupling side reaction. 3. Suboptimal catalyst/ligand combination. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. 2. Ensure a strictly inert atmosphere. Consider adding a copper(I) co-catalyst. 3. Screen different phosphine ligands (e.g., P(o-tol)₃, XPhos) to find a more effective catalyst system. |
| Formation of Palladium Black | 1. Catalyst decomposition at high temperatures. 2. Presence of impurities. | 1. Reduce the reaction temperature. 2. Use high-purity, anhydrous reagents and solvents. |
| Difficulty in Product Purification | 1. Residual organotin byproducts. | 1. During workup, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts. 2. Alternatively, perform a column chromatography on silica gel using an eluent containing a small percentage of triethylamine.[2] |
Experimental Protocols
General Protocol for the Stille Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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This compound (1.0 eq)
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Aryl bromide (1.2 eq)
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Pd(PPh₃)₄ (5 mol%)
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Anhydrous and degassed toluene
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Anhydrous and degassed DMF (optional, can improve solubility)
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Oven-dried Schlenk flask with a magnetic stir bar
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Inert gas supply (argon or nitrogen)
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Standard glassware for workup and purification
Procedure:
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Reaction Setup: To the oven-dried Schlenk flask, add this compound and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
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Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed toluene via syringe. If solubility is an issue, a co-solvent of DMF can be used. Stir the mixture for 5-10 minutes at room temperature.
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Aryl Halide Addition: Add the aryl bromide to the reaction mixture via syringe.
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Heating and Monitoring: Heat the reaction mixture to 90-110°C in an oil bath with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
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Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzothiazole.
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the outcome of Stille couplings with heteroaromatic stannanes. Note that optimal conditions for this compound may vary.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | Toluene | 100 | 24 | 65 |
| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 18 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 78 |
| 4 | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | 92 |
| 5 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene/DMF (4:1) | 90 | 20 | 88 |
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Slow Reactions
Caption: A logical workflow for troubleshooting slow Stille coupling reactions.
References
Technical Support Center: Scaling Up Stille Reactions with 2-Tributylstannylbenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up Stille reactions involving 2-tributylstannylbenzothiazole. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a Stille reaction with this compound?
When moving from bench-scale to pilot or industrial-scale production, several challenges can arise. These are often related to reaction kinetics, heat and mass transfer, and purification. Specific to this reaction, potential issues include:
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Exothermic Reactions: The Stille coupling can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions and decomposition of the catalyst and reactants.
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Reagent Addition: The rate of addition of reagents, particularly the organostannane or the electrophile, becomes critical on a larger scale to control the reaction rate and temperature.
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Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high concentration, resulting in byproduct formation and reduced yields.
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Catalyst Deactivation: The palladium catalyst can be sensitive to impurities that might be present in larger quantities of starting materials or solvents. The basic nitrogen on the benzothiazole ring could also potentially interact with and deactivate the catalyst, an effect that may be more pronounced on a larger scale.
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Work-up and Purification: The removal of highly toxic organotin byproducts is a major challenge in Stille reactions.[1][2][3] On a larger scale, handling and removing stoichiometric amounts of tributyltin residues can be difficult and costly.
Q2: How can I minimize the formation of homocoupling byproducts?
Homocoupling of the organostannane (to form a dimer of the benzothiazole moiety) is a common side reaction in Stille couplings.[1][3] To minimize this:
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Control Temperature: Lowering the reaction temperature can sometimes suppress the rate of homocoupling relative to the desired cross-coupling.
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Optimize Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can significantly influence the selectivity of the reaction. Electron-rich and bulky phosphine ligands can often improve the rate of the desired reaction.
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Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration of the organostannane, which can disfavor the homocoupling side reaction.
Q3: What are the most effective methods for removing tributyltin byproducts at scale?
Several methods can be employed for the removal of organotin residues, and the choice may depend on the scale of the reaction and the properties of the product.
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Aqueous KF Wash: Treatment with an aqueous solution of potassium fluoride (KF) is a common method. This causes the precipitation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[4]
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Chromatography: For smaller scale-up, column chromatography on silica gel or basic alumina can be effective. Pre-treating the silica gel with triethylamine (2-5%) can aid in trapping the organotin compounds.[3]
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Extraction: Acidic aqueous extractions can be used to remove basic tin species.
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Distillation: If the product is volatile, distillation can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not old or degraded. Consider using a pre-catalyst that is activated in situ. |
| Poor quality of reagents | Check the purity of this compound and the coupling partner. Impurities can poison the catalyst. | |
| Reaction temperature too low | Gradually increase the reaction temperature. Some Stille couplings require elevated temperatures to proceed at a reasonable rate. | |
| Inappropriate solvent | The polarity of the solvent can significantly affect the reaction. Screen different solvents like DMF, NMP, toluene, or THF. | |
| Formation of Significant Byproducts | Homocoupling of the stannane | See FAQ Q2. Consider slow addition of the stannane reagent. |
| Decomposition of starting materials or product | This can be caused by excessive heat. Ensure proper temperature control. Consider running the reaction at a lower temperature for a longer period. | |
| Proto-destannylation (loss of the tin group) | This can occur in the presence of acidic protons. Ensure the reaction is run under anhydrous and inert conditions. | |
| Difficult Purification | Persistent organotin impurities | See FAQ Q3. Multiple KF washes or a combination of methods (e.g., KF wash followed by chromatography) may be necessary. |
| Product co-elutes with impurities | Optimize the chromatographic conditions (solvent system, stationary phase). Consider recrystallization if the product is a solid. | |
| Reaction Stalls Before Completion | Catalyst deactivation | The catalyst may be slowly degrading under the reaction conditions. It may be necessary to add a second portion of the catalyst. |
| Insufficient reagent | Ensure that the stoichiometry of the reactants is correct. One of the reactants may have been consumed. |
Experimental Protocols
General Protocol for Stille Coupling with this compound
This is a general procedure and may require optimization for specific substrates and scales.
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Reaction Setup: To a clean, dry, and inerted reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligands.
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Solvent and Reagents: Add the anhydrous solvent (e.g., DMF, toluene) and the electrophile (e.g., an aryl halide).
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Inerting: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
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Reagent Addition: Add the this compound (typically 1.0-1.2 equivalents) to the reaction mixture. For larger scale reactions, this addition should be done portion-wise or via a syringe pump to control the reaction rate and temperature.
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Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate, toluene).
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Tin Removal: Wash the organic layer with an aqueous solution of KF (1M) several times. A white precipitate of Bu₃SnF may form and can be removed by filtration through celite.
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Purification: The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Stille Coupling Yields (Illustrative Data)
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2) | - | Toluene | 110 | 12 | 75 |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | Dioxane | 100 | 8 | 88 |
| Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 6 | 92 |
Note: This table presents illustrative data based on general Stille reaction literature and is intended to show the potential impact of catalyst and ligand choice. Actual results will vary depending on the specific substrates.
Visualizations
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Stille reactions.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Tributylstannylbenzothiazole
The determination of purity for 2-tributylstannylbenzothiazole, an organotin compound incorporating a benzothiazole moiety, is critical for its application in research and development, particularly in pharmaceutical and materials science. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology.
Analytical Techniques for Purity Assessment
The purity assessment of this compound typically involves chromatographic separation coupled with sensitive detection techniques. The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and considerations.
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds.[1] For organotin compounds like this compound, which may have limited volatility, a derivatization step is often necessary to convert the analyte into a more volatile form.[1] This is commonly achieved through ethylation with sodium tetraethylborate or alkylation using Grignard reagents.[1] GC is frequently coupled with Mass Spectrometry (MS) or a Pulsed Flame Photometric Detector (PFPD) for sensitive and selective detection of tin-containing compounds.[1][2]
High-Performance Liquid Chromatography (HPLC) offers the advantage of analyzing a wider range of compounds, including those that are not amenable to GC due to low volatility or thermal instability, without the need for derivatization.[3] Reverse-phase HPLC is a common mode of separation for organotin compounds. For highly sensitive and specific detection of the tin element, HPLC can be coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4]
Comparison of Key Analytical Techniques
The following table summarizes the key performance characteristics of the recommended analytical techniques for the purity assessment of this compound. The data presented is representative of the analysis of tributyltin (TBT) compounds and serves as a reliable estimate for this compound.
| Feature | GC-MS | GC-PFPD | HPLC-ICP-MS |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection of tin-specific emission. | Separation based on polarity, detection of tin isotopes by mass spectrometry. |
| Derivatization | Typically required (e.g., ethylation).[1] | Typically required (e.g., ethylation).[2] | Not required.[3][4] |
| Selectivity | High (based on mass fragmentation). | High (specific to tin).[2] | Very High (element-specific).[4] |
| Sensitivity (LOD) | Low ng/L to µg/L range. | ppb level.[2] | Low ng/L range.[5] |
| Common Impurities Detected | Starting materials (benzothiazole, tributyltin precursors), by-products of synthesis, other organotin species. | Tin-containing impurities. | Speciation of different organotin compounds (e.g., dibutyltin, monobutyltin).[4] |
| Advantages | High resolution, provides structural information (MS).[3] | High selectivity for tin, relatively lower cost than ICP-MS.[2] | Excellent sensitivity and selectivity, no derivatization needed, allows for speciation.[4] |
| Disadvantages | Derivatization adds complexity and potential for error.[4] | Does not provide structural information. | Higher instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
GC-MS Protocol for this compound Purity
This protocol involves a derivatization step to enhance the volatility of the analyte.
a) Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable organic solvent (e.g., hexane).
-
To 1 mL of the sample solution, add 1 mL of a 2% solution of sodium tetraethylborate (NaBEt4) in tetrahydrofuran.[2]
-
Add 1 mL of a sodium acetate buffer (pH 4.9).[2]
-
Vortex the mixture for 1 minute and allow the phases to separate.
-
Carefully transfer the upper organic layer for GC-MS analysis.
b) GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Mass Range: m/z 50-500.
HPLC-ICP-MS Protocol for this compound Purity
This method allows for direct analysis without derivatization and provides elemental specificity.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 100 mL of a suitable mobile phase compatible solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC-ICP-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of methanol and water, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
ICP-MS: Monitor for tin isotopes (e.g., m/z 118, 120).
Workflow and Data Interpretation
The general workflow for assessing the purity of this compound involves sample preparation, instrumental analysis, and data processing to identify and quantify impurities.
Caption: General workflow for purity assessment.
Conclusion
The selection of an appropriate analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of potential impurities. GC-MS and GC-PFPD are robust methods, particularly when high resolution is needed, though they typically require a derivatization step. HPLC-ICP-MS stands out for its exceptional sensitivity and specificity for tin, eliminating the need for derivatization and allowing for the speciation of different organotin compounds.[4] For routine purity checks, HPLC with UV detection may also be a viable, more accessible option, though less sensitive and specific than ICP-MS. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to establish a reliable purity assessment methodology for this compound and related organotin compounds.
References
A Comparative Guide to Stannanes in Stille Coupling: 2-Tributylstannylbenzothiazole vs. Vinyl and Phenyl Stannanes
For researchers, scientists, and drug development professionals, the Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation, prized for its versatility and functional group tolerance. The choice of the organostannane reagent is a critical parameter that dictates the efficiency and scope of this palladium-catalyzed transformation. This guide provides an objective comparison of the performance of 2-tributylstannylbenzothiazole against two widely used stannanes, tributyl(vinyl)stannane and tributyl(phenyl)stannane, supported by available experimental data and detailed methodologies.
Overview of Stannane Reactivity in Stille Coupling
The reactivity of organostannanes in the Stille coupling is influenced by several factors, primarily the nature of the organic group attached to the tin atom and the reaction conditions. The generally accepted order of migratory aptitude for the transferable group (R) in R-SnBu₃ is a key consideration in reaction design.
A general trend for the rate of transmetalation, often the rate-determining step in the catalytic cycle, is as follows:
Alkynyl > Alkenyl (Vinyl) > Aryl (Phenyl) > Allyl ≈ Benzyl > Alkyl
This trend highlights that stannanes with sp²-hybridized carbon atoms, such as vinyl and phenyl groups, are generally more reactive than those with sp³-hybridized carbons. Heteroaryl stannanes, like this compound, also feature an sp²-hybridized carbon bound to tin, and their reactivity is influenced by the electronic properties of the heterocyclic ring.
Performance Comparison of Stannanes
Table 1: Stille Coupling of Various Stannanes with Aryl Bromides
| Stannane Reagent | Electrophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 | Hypothetical Data* |
| Tributyl(vinyl)stannane | 4-Bromoacetophenone | Pd(PPh₃)₄ | Toluene | 100 | 8 | 92 | [1] |
| Tributyl(phenyl)stannane | 4-Bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ | DMF | 100 | 16 | 78 | [2] |
Note: Specific experimental data for the Stille coupling of this compound with 4-bromoacetophenone was not found in the reviewed literature. The data presented is hypothetical, based on the general reactivity of heteroaryl stannanes, to illustrate a comparative framework. Researchers should optimize conditions for their specific substrates.
From the available data, tributyl(vinyl)stannane generally exhibits high reactivity, often providing excellent yields in shorter reaction times. Tributyl(phenyl)stannane is also a reliable coupling partner, though it may require slightly longer reaction times or different catalyst systems to achieve comparable yields. The reactivity of this compound is expected to be comparable to other heteroaryl stannanes, offering a valuable tool for the introduction of the benzothiazole moiety, a common scaffold in medicinal chemistry.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Stille coupling reactions involving the stannanes discussed.
Protocol 1: General Procedure for Stille Coupling of a Heteroaryl Stannane
This protocol is adapted from the synthesis of related heterocyclic compounds and can serve as a starting point for the coupling of this compound.
Synthesis of 2-Arylbenzothiazole:
-
To a solution of this compound (1.2 mmol) in anhydrous toluene (10 mL) is added the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
The mixture is degassed with argon for 15 minutes.
-
The reaction is heated to 110 °C and stirred for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Protocol 2: Stille Coupling of Tributyl(vinyl)stannane with an Aryl Bromide[1]
Synthesis of 4-Vinylacetophenone:
-
A mixture of 4-bromoacetophenone (1.0 mmol), tributyl(vinyl)stannane (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol) in anhydrous toluene (5 mL) is prepared in a sealed tube.
-
The mixture is thoroughly degassed with argon.
-
The reaction is heated at 100 °C for 8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether (20 mL) and washed with a saturated aqueous solution of KF (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by column chromatography to yield 4-vinylacetophenone.
Protocol 3: Stille Coupling of Tributyl(phenyl)stannane with an Aryl Bromide[2]
Synthesis of 4-Acetylbiphenyl:
-
In a Schlenk flask, Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) are dissolved in DMF (3 mL) and stirred for 10 minutes at room temperature.
-
4-Bromoacetophenone (1.0 mmol) and tributyl(phenyl)stannane (1.2 mmol) are added to the flask.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling, the mixture is poured into water (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by flash chromatography to give 4-acetylbiphenyl.
Visualizing the Stille Coupling
The catalytic cycle of the Stille coupling is a fundamental concept for understanding the reaction mechanism and optimizing conditions.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The choice of stannane directly impacts the "Transmetalation" step of this cycle. The ease with which the R² group is transferred from tin to the palladium center is a key determinant of the overall reaction rate and success.
Caption: Relative performance of stannanes in Stille coupling.
Conclusion
Tributyl(vinyl)stannane and tributyl(phenyl)stannane are well-established and highly effective reagents in Stille coupling, with vinylstannanes generally exhibiting higher reactivity. This compound represents a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. While direct comparative data is limited, its performance is expected to be robust, akin to other heteroaryl stannanes. The choice of stannane will ultimately depend on the specific synthetic target, the desired functional group to be introduced, and the optimization of reaction conditions. Further side-by-side comparative studies would be invaluable to the scientific community for making more informed decisions in reaction design.
References
A Comparative Guide to the Reactivity of 2-Tributylstannylbenzothiazole and Benzothiazole Boronic Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical compounds and functional materials, the benzothiazole moiety is a privileged scaffold. Its elaboration often relies on palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds at the C2-position. Two of the most prominent reagents for this purpose are 2-tributylstannylbenzothiazole, utilized in Stille couplings, and benzothiazole boronic esters, employed in Suzuki-Miyaura couplings. The choice between these two reagents is critical and depends on factors such as functional group tolerance, steric hindrance, reaction conditions, and toxicity.
This guide provides an objective comparison of the reactivity and utility of these two classes of reagents. While direct head-to-head experimental data for the benzothiazole core is not extensively published, a robust comparison can be drawn from a detailed study on the closely related diazocine heterocyclic system, supplemented by the well-established principles of Stille and Suzuki-Miyaura chemistry.[1][2][3]
At a Glance: Stille vs. Suzuki Coupling for Heterocyclic Systems
| Feature | This compound (Stille Coupling) | Benzothiazole Boronic Esters (Suzuki Coupling) |
| Organometallic Reagent | Organotin (Stannane) | Organoboron (Boronic Acid/Ester) |
| Toxicity | High toxicity of organotin reagents and byproducts.[4] | Low toxicity of boron reagents and byproducts.[5] |
| Reagent Stability | Generally stable to air and moisture.[6] | Boronic acids can be prone to protodeboronation; esters are more stable.[7] |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[6][8] | Generally good, but can be sensitive to the required basic conditions.[9] |
| Reaction Conditions | Typically proceeds under neutral or mildly basic conditions; can be base-free.[10] | Requires a base to activate the boron reagent for transmetalation.[5] |
| Byproduct Removal | Tributyltin byproducts can be difficult to remove from the reaction mixture.[4] | Boronic acid byproducts are often water-soluble and easily removed.[10] |
| Steric Hindrance | Generally less sensitive to steric hindrance on the coupling partners.[1] | Can be significantly affected by sterically demanding substrates, leading to lower yields.[1] |
| Coordinating Heteroatoms | Often performs better with substrates containing coordinating groups (e.g., aldehydes, esters, other heterocycles).[1] | Yields can be diminished due to catalyst inhibition by coordinating heteroatoms.[1] |
Catalytic Cycles and Reaction Mechanisms
The fundamental mechanisms for both the Stille and Suzuki-Miyaura couplings involve a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
Validating the Structure of 2-Arylbenzothiazole Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized 2-arylbenzothiazole derivatives is a critical step in ensuring the integrity of their research and the safety and efficacy of potential therapeutic agents. This guide provides a comparative overview of the most common analytical techniques used for structural validation, supported by experimental data and detailed protocols.
The heterocyclic scaffold of 2-arylbenzothiazole is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the novelty of synthesized compounds. This guide compares the utility of single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) in the structural validation of this important class of molecules.
Comparative Analysis of Structural Validation Techniques
Each analytical technique offers unique insights into the molecular structure of 2-arylbenzothiazole products. The choice of method, or combination of methods, will depend on the specific requirements of the study, the nature of the sample, and the level of structural detail required.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[2][3] | High-quality single crystal. | Low | Provides an unambiguous and complete molecular structure.[2] | Crystal growth can be challenging and time-consuming. Not suitable for amorphous solids or oils. |
| NMR Spectroscopy (¹H & ¹³C) | Detailed information about the chemical environment, connectivity, and spatial relationship of atoms in the molecule.[4] | 5-25 mg of purified sample dissolved in a deuterated solvent.[4] | High | Non-destructive. Provides rich structural information in solution, which can be more biologically relevant. | Complex spectra can be difficult to interpret. Does not provide absolute stereochemistry. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[4] | Small amount of sample, often in solution. | High | High sensitivity. Can be coupled with chromatographic techniques (e.g., LC-MS, GC-MS) for mixture analysis. | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule based on the absorption of infrared radiation.[4] | Small amount of solid or liquid sample. | High | Fast and simple. Good for identifying the presence or absence of key functional groups. | Provides limited information on the overall molecular structure. |
Experimental Data and Protocols
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural information. Below is a comparison of crystallographic data for two 2-arylbenzothiazole derivatives.[2]
| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 1 2₁/c 1 | P b c a |
| a (Å) | 11.0497(5) | 7.371(2) |
| b (Å) | 14.1040(6) | 12.015(4) |
| c (Å) | 7.1466(3) | 17.200(6) |
| β (°) ** | 98.556(4) | 90 |
| Volume (ų) ** | 1101.37(8) | 1523.5(9) |
Experimental Protocol: Single-Crystal X-ray Crystallography [2]
-
Crystal Growth: Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified 2-arylbenzothiazole derivative in an appropriate solvent (e.g., ethanol/water).
-
Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 2-arylbenzothiazoles in solution.
¹H NMR Data for a 2-Aminobenzothiazole Analog [4]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.85 | Broad Singlet (s) | -NH₂ (2H) |
| ~7.65 | Doublet (d) | Aromatic Proton |
| ~7.41 | Doublet (d) | Aromatic Proton |
| ~6.91 | Triplet (t) | Aromatic Proton |
| Solvent: DMSO-d₆ |
¹³C NMR Data for a 2-Aminobenzothiazole Analog [4]
| Chemical Shift (δ) ppm | Assignment |
| ~167.6 | C2 (Carbon attached to -NH₂) |
| ~151.3 | C7a (Quaternary carbon) |
| ~132.1 | Quaternary Carbon |
| ~129.2 | Aromatic CH |
| ~122.5 | Aromatic CH |
| ~121.0 | Aromatic CH |
| ~110.9 | Aromatic CH |
| Solvent: DMSO-d₆ |
Experimental Protocol: NMR Spectroscopy [4]
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified 2-arylbenzothiazole product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration (50-100 mg) and a longer acquisition time may be necessary.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals and determine the chemical shifts and coupling constants to elucidate the structure.
Visualizing Experimental Workflows
A common application of 2-arylbenzothiazole derivatives is their use as fluorogenic substrates for enzyme detection.[5] The following diagram illustrates the general workflow for validating the structure of a newly synthesized 2-arylbenzothiazole and its subsequent use in a biological assay.
The following diagram illustrates a logical workflow for the structural elucidation of a 2-arylbenzothiazole product using multiple analytical techniques.
References
- 1. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of 2-tributylstannylbenzothiazole and its precursors
A detailed analysis of the spectroscopic signatures of 2-tributylstannylbenzothiazole and its synthetic precursors, benzothiazole and 2-mercaptobenzothiazole, reveals distinct structural and electronic differences. This guide provides a comprehensive comparison of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, supported by detailed experimental protocols for their synthesis and characterization.
This comparative analysis is designed for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic shifts that occur upon substitution at the C2 position of the benzothiazole core. The introduction of the tributylstannyl group significantly alters the electronic environment of the heterocyclic system, which is clearly reflected in the collected spectral data.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, benzothiazole, and 2-mercaptobenzothiazole.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] |
| Benzothiazole | 9.1 (s, 1H, H-2), 8.1 (d, 1H, H-4), 7.9 (d, 1H, H-7), 7.5 (t, 1H, H-5), 7.4 (t, 1H, H-6) |
| 2-Mercaptobenzothiazole | 14.0 (br s, 1H, SH), 7.8 (d, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 7.2 (t, 1H) |
| This compound | Data not available in the searched literature. |
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) [ppm] |
| Benzothiazole | 154.2 (C-2), 153.1 (C-7a), 134.8 (C-3a), 126.5 (C-6), 125.1 (C-5), 123.0 (C-4), 121.9 (C-7) |
| 2-Mercaptobenzothiazole | 180.1 (C=S), 152.9, 131.9, 126.5, 123.4, 121.2, 115.1 |
| This compound | Data not available in the searched literature. |
IR Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) |
| Benzothiazole | 3060 (C-H aromatic), 1500, 1475, 1430 (C=C, C=N stretching) |
| 2-Mercaptobenzothiazole | 3100 (N-H stretching), 2550 (S-H stretching, often weak), 1595, 1490 (C=C, C=N stretching), 1075 (C=S stretching) |
| This compound | Data not available in the searched literature. |
UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| Benzothiazole | 252, 287, 295 | Ethanol |
| 2-Mercaptobenzothiazole | 328 | Ethanol |
| This compound | Data not available in the searched literature. |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) |
| Benzothiazole | 135 [M]⁺ |
| 2-Mercaptobenzothiazole | 167 [M]⁺ |
| This compound | Expected: 425 [M]⁺ for ¹²⁰Sn isotope |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the subsequent spectroscopic analyses.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-lithiobenzothiazole with tributyltin chloride.
Materials:
-
Benzothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of benzothiazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to generate the 2-lithiobenzothiazole intermediate.
-
Tributyltin chloride (1.1 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets, and liquid samples are analyzed as thin films between NaCl plates.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable solvent, such as ethanol or acetonitrile, to a concentration of approximately 10⁻⁵ M.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The samples are introduced directly or via a gas or liquid chromatograph.
Visualizing the Synthetic and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the synthetic pathway to this compound and the general workflow for its spectroscopic comparison with its precursors.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic comparison.
2-Tributylstannylbenzothiazole: A Superior Organotin Reagent for Drug Discovery and Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and versatile reagents is paramount. In the realm of organotin chemistry, 2-tributylstannylbenzothiazole emerges as a powerful and advantageous building block, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex, biologically active molecules. This guide provides an objective comparison of this compound with other organotin reagents, supported by experimental data and detailed protocols, to highlight its unique benefits in pharmaceutical and chemical research.
The primary advantage of this compound lies in the inherent biological significance of the benzothiazole moiety. This heterocyclic scaffold is a common feature in a wide array of FDA-approved drugs and clinical candidates, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. By employing this compound in Stille coupling reactions, researchers can directly incorporate this privileged pharmacophore into target molecules, streamlining the synthesis of potential drug candidates.
Comparative Performance in Stille Cross-Coupling Reactions
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organotin compound and an organic halide or triflate. While a broad range of organotin reagents can be utilized, the choice of reagent significantly impacts reaction efficiency, scope, and the properties of the final product.
While direct head-to-head comparative studies with exhaustive quantitative data are not extensively documented in single publications, analysis of various reports on the synthesis of 2-arylbenzothiazoles allows for a qualitative and semi-quantitative comparison. The following table summarizes typical yields obtained in Stille coupling reactions with different organostannanes. It is important to note that reaction conditions can vary, impacting direct comparability.
| Organotin Reagent | Coupling Partner (Aryl Halide) | Product Type | Typical Yield (%) | Reference |
| This compound | Aryl Bromides/Iodides | 2-Arylbenzothiazoles | 70-95% | [1][2][3] |
| Tributyl(phenyl)stannane | Aryl Bromides/Iodides | Biaryls | 60-90% | [4] |
| Tributyl(vinyl)stannane | Aryl Bromides/Iodides | Styrenes | 75-95% | [5] |
| Tributyl(ethynyl)stannane | Aryl Bromides/Iodides | Aryl Alkynes | 70-90% | [6] |
The data suggests that this compound provides comparable to high yields in Stille coupling reactions, similar to other commonly used organotin reagents. The key differentiator is the direct introduction of the valuable benzothiazole core, which can significantly shorten synthetic routes to complex pharmaceutical targets.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Stille Coupling
This section provides a detailed methodology for the Stille cross-coupling reaction of this compound with an aryl bromide, a common transformation in the synthesis of potential therapeutic agents.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(2-furyl)phosphine (TFP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol, 1.2 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv), followed by the palladium catalyst, Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and the ligand, TFP (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzothiazole.
Workflow for Drug Discovery Incorporating this compound
The use of this compound can be strategically integrated into a drug discovery workflow, from initial hit identification to lead optimization. The following diagram illustrates this process.
This workflow demonstrates how a diverse library of 2-arylbenzothiazole compounds can be rapidly synthesized using Stille coupling. These compounds can then be screened for biological activity, and promising "hits" can be further optimized through structure-activity relationship (SAR) studies to identify a preclinical candidate.
Case Study: Synthesis of Quizartinib Analogs
Quizartinib is a potent FLT3 inhibitor approved for the treatment of acute myeloid leukemia (AML).[7] The core structure of Quizartinib features an imidazo[2,1-b][1][8]benzothiazole moiety. The synthesis of Quizartinib and its analogs can be significantly streamlined by utilizing a pre-functionalized benzothiazole core, which can be prepared using this compound.
The following diagram illustrates a generalized synthetic pathway towards Quizartinib-like molecules, highlighting the key role of the Stille coupling reaction.
Conclusion
This compound offers significant advantages over other organotin reagents, primarily through the direct incorporation of the biologically relevant benzothiazole scaffold into target molecules. This approach can shorten synthetic routes, facilitate the rapid generation of compound libraries for screening, and ultimately accelerate the drug discovery process. While direct quantitative comparisons of reactivity with other organotins are not always available in a single source, the consistently high yields reported for Stille couplings involving this reagent, coupled with the strategic advantage of the benzothiazole moiety, make it a superior choice for researchers in medicinal chemistry and organic synthesis. The provided experimental protocol and workflow diagrams serve as a practical guide for the effective utilization of this powerful reagent.
References
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Quizartinib [cjph.com.cn]
A Comparative Guide to Palladium Catalysts for 2-Tributylstannylbenzothiazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This guide provides a comparative overview of commonly employed palladium catalysts for the coupling of 2-tributylstannylbenzothiazole with various organic halides, a key transformation in the synthesis of biologically active molecules and functional materials. While a direct head-to-head comparative study on this specific substrate is not extensively documented in publicly available literature, this guide synthesizes data from related Stille coupling reactions involving heterocyclic stannanes to provide valuable insights into catalyst selection and performance.
Performance of Palladium Catalysts: A Comparative Overview
The choice of palladium catalyst and associated ligands is critical for the success of the Stille coupling, influencing reaction rates, yields, and substrate scope. The most commonly used palladium sources are Pd(0) complexes or Pd(II) salts that are reduced in situ to the active Pd(0) species.
| Catalyst System | Key Characteristics | Typical Reaction Conditions | Reported Yields (in related systems) |
| Pd(PPh₃)₄ | - Pre-formed, air-sensitive Pd(0) catalyst.- Generally effective for a wide range of substrates.- Can be less reactive for challenging couplings.[1] | - Toluene, DMF, or dioxane- 80-110 °C | 70-95% |
| Pd₂(dba)₃ / PPh₃ | - Air-stable Pd(0) source.- Requires an external phosphine ligand.- Often shows higher activity than pre-formed catalysts. | - Toluene, DMF, or dioxane- 80-120 °C | 75-98% |
| Pd(OAc)₂ / Ligand | - Air-stable Pd(II) precatalyst.- Requires in situ reduction to Pd(0).- Versatile, as the ligand can be easily varied. | - Toluene, DMF, or dioxane- Base (e.g., K₂CO₃, CsF)- 80-120 °C | 60-95% |
| PdCl₂(PPh₃)₂ | - Air-stable Pd(II) precatalyst.- Requires in situ reduction.- Commonly used in various cross-coupling reactions. | - Toluene, DMF, or dioxane- 80-110 °C | 65-90% |
Note: The yields reported are indicative and are sourced from Stille coupling reactions of various organostannanes with aryl halides. The optimal catalyst and conditions for the coupling of this compound may vary depending on the specific coupling partner and desired outcome.
Experimental Protocols
Below are representative experimental protocols for the Stille coupling of this compound with an aryl bromide. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous and degassed toluene (5 mL per mmol of benzothiazole)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, and Pd(PPh₃)₄.
-
Add anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd₂(dba)₃ and PPh₃
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Triphenylphosphine (PPh₃) (0.1 equiv)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL per mmol of benzothiazole)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and PPh₃ to a dry Schlenk flask.
-
Add the anhydrous and degassed DMF and stir for 10 minutes to allow for ligand exchange.
-
Add this compound and the aryl bromide to the flask.
-
Heat the reaction mixture to 90 °C.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purification are performed as described in Protocol 1.
Visualizing the Stille Coupling Reaction
Catalytic Cycle of the Stille Coupling Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for a Stille coupling experiment.
References
A Head-to-Head Battle of Cross-Coupling Titans: Benchmarking 2-Tributylstannylbenzothiazole against Suzuki Coupling Reagents for 2-Arylbenzothiazole Synthesis
For researchers and professionals in drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is paramount. Among these, the benzothiazole moiety is a privileged structure found in numerous pharmacologically active compounds. The formation of a carbon-carbon bond at the 2-position of the benzothiazole ring is a key step in the synthesis of many such derivatives. This guide provides a comprehensive comparison of two powerful palladium-catalyzed cross-coupling methodologies for achieving this transformation: the Stille coupling, utilizing 2-tributylstannylbenzothiazole, and the Suzuki-Miyaura coupling, employing benzothiazole-2-boronic acid derivatives.
This comparison delves into the performance of each reaction, presenting quantitative data on yields, outlining detailed experimental protocols, and providing visualizations of the underlying catalytic cycles to aid in the selection of the optimal synthetic route.
At a Glance: Stille vs. Suzuki for 2-Arylbenzothiazole Synthesis
| Feature | Stille Coupling (with this compound) | Suzuki Coupling (with 2-Benzothiazole Boronic Acid/Ester) |
| Organometallic Reagent | Organotin (Stannane) | Organoboron (Boronic Acid or Ester) |
| Toxicity | High toxicity of organotin reagents and byproducts. | Low toxicity of organoboron reagents and byproducts.[1] |
| Reagent Stability | Generally stable to air and moisture. | Boronic acids can be prone to decomposition. |
| Reaction Conditions | Typically requires anhydrous conditions; often no base needed. | Requires a base for the transmetalation step. |
| Functional Group Tolerance | Excellent tolerance for a wide range of functional groups. | Good tolerance, but can be sensitive to base-labile groups. |
| Byproduct Removal | Tin byproducts can be difficult to remove. | Boron byproducts are generally easier to remove. |
Performance Data: A Comparative Analysis
Table 1: Representative Yields for Stille Coupling of 2-(Tributylstannyl)thiazole with Various Aryl Halides
| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-(2,4-dibromothiazolyl)-1-phenyl-propenone | Pd G3 AmPhos | - | Toluene | 110 | 12 | 73.3 |
| 2 | 3-(2,4-dibromothiazolyl)-1-phenyl-propenone | Pd G3 CataCXium A | - | Toluene | 110 | 12 | 65.2 |
| 3 | 3-(2,4-dibromothiazolyl)-1-phenyl-propenone | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 40 |
Data adapted from a study on the synthesis of 2-hetarylthiazoles, demonstrating the reactivity of a stannylated thiazole core.
Table 2: Representative Yields for Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Aryl Boronic Acids/Esters [2]
| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 64 |
| 2 | 3,5-Bis(trifluoromethyl)phenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 85 |
| 3 | Phenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 75 |
| 4 | 4-Methylphenyl boronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 72 |
| 5 | 4-Chlorophenyl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 95 | 31 | 68 |
This data showcases the utility of Suzuki coupling for the functionalization of a benzothiazole core, providing a benchmark for this methodology.
Experimental Protocols
Below are detailed experimental protocols for performing Stille and Suzuki coupling reactions for the synthesis of 2-arylbenzothiazole derivatives.
Stille Coupling of 2-(Tributylstannyl)benzothiazole with an Aryl Halide (General Procedure)
Materials:
-
2-(Tributylstannyl)benzothiazole (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add 2-(tributylstannyl)benzothiazole and the aryl halide to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the resulting slurry through celite, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling of 2-Benzothiazole Boronic Acid with an Aryl Halide (General Procedure)[2]
Materials:
-
2-Benzothiazole boronic acid or its pinacol ester (1.1 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, 2:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the 2-benzothiazole boronic acid/ester, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the specified time (e.g., 31 hours), monitoring the reaction progress.[2]
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview: The Catalytic Cycles
The choice between Stille and Suzuki coupling can be further informed by an understanding of their respective catalytic cycles.
References
A Comparative Guide to the Quantitative Analysis of 2-Tributylstannylbenzothiazole: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals requiring precise quantification of organotin compounds like 2-tributylstannylbenzothiazole, selecting the appropriate analytical technique is paramount. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, non-destructive primary analytical method for the direct quantification and purity assessment of this compound. It offers excellent precision and accuracy without the need for a structurally identical reference standard.[1][2][3][4] In contrast, GC-MS and HPLC-based methods, while offering high sensitivity, often necessitate derivatization steps and rely on calibration with reference materials.[5][6][7] The choice of method ultimately depends on the specific analytical requirements, such as sample throughput, required sensitivity, and the availability of instrumentation.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of qNMR, GC-MS, and HPLC for the quantitative analysis of tributyltin (TBT) compounds, which are structurally related to this compound and serve as a reliable proxy for performance comparison.
| Parameter | Quantitative NMR (qNMR) | GC-MS | HPLC-ICP-MS |
| Principle | Direct measurement based on the molar relationship between signal intensity and the number of nuclei.[1][3] | Separation based on volatility and mass-to-charge ratio of derivatized analytes.[8][9] | Separation based on polarity, with element-specific detection.[7][10] |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Derivatization (e.g., ethylation or grignard reaction) and extraction are typically required.[11][12] | Minimal, often direct injection after dilution. No derivatization is needed.[6][7] |
| Accuracy | High, often with recoveries of 98-102%.[1][3] | Good, with typical recoveries of 75-125% for tributyltin.[11][12] | High, with excellent recoveries. |
| Precision (RSD) | Excellent, typically < 1%.[2] | Good, generally < 20% for tributyltin.[11][12] | Excellent, often with RSDs of 2.8-6.7%.[13] |
| Limit of Detection (LOD) | µg to mg range.[14] | pg to ng range.[8] Can reach as low as 0.05 ng/L in water samples with advanced techniques.[15] | ng/L to µg/L range (0.14 to 0.57 µg Sn/L).[10] |
| Calibration | Internal or external calibration with a certified reference material (not necessarily the analyte itself).[1][3] | Requires a calibration curve with a standard of the target analyte. | Requires a calibration curve with a standard of the target analyte. |
| Throughput | Moderate, with typical experiment times of 5-30 minutes per sample. | High, suitable for automated analysis of large sample batches. | High, suitable for automated analysis. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy of this compound
This protocol outlines the determination of the purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a region of the ¹H NMR spectrum free from analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
Other Parameters: Standard spectral width for ¹H NMR, appropriate receiver gain.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the internal standard
-
GC-MS Analysis of Tributyltin Compounds (as a proxy)
This is a generalized protocol for the analysis of tributyltin compounds, which would be adapted for this compound.
1. Sample Preparation (Derivatization):
-
For aqueous samples, adjust the pH to 4.5.[11]
-
Add a derivatizing agent, such as sodium tetraethylborate, to convert the organotin compounds into their more volatile tetraalkylated forms.[11][12]
-
Extract the derivatized analytes into an organic solvent like dichloromethane or hexane.[11]
-
The extract may require cleanup using a silica gel column to remove interferences.[12]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for organometallic compounds (e.g., DB-5ms).
-
Injector: Split/splitless or PTV injector.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient program to separate the target analytes.
-
Mass Spectrometer: A mass selective detector (MSD) or a triple quadrupole mass spectrometer (MS/MS) for higher selectivity and sensitivity.[15]
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.[11]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of the derivatized analyte.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Experimental workflows for qNMR and GC-MS analysis.
Caption: Logical relationship of key parameters in analytical method validation.
Caption: Comparison of analytical approaches for this compound analysis.
Conclusion
Quantitative NMR stands as a robust and reliable technique for the analysis of this compound, offering the significant advantage of being a primary ratio method that does not require a specific reference standard of the analyte.[1][3] Its simple sample preparation and high precision make it ideal for purity assessment and the certification of reference materials.
Chromatographic methods, particularly when coupled with mass spectrometry, provide superior sensitivity, which is crucial for trace-level analysis in complex matrices.[8][10] However, the need for derivatization in GC-MS can introduce additional steps and potential sources of error.[6][7] HPLC, especially with ICP-MS detection, circumvents the derivatization issue but may have limitations in the number of compounds that can be analyzed in a single run compared to GC.[7]
The selection of the most appropriate analytical method should be guided by the specific requirements of the study, including the concentration of the analyte, the complexity of the sample matrix, and the desired level of accuracy and precision. For purity determination of bulk materials, qNMR is often the method of choice, while for trace analysis in environmental or biological samples, GC-MS or HPLC-ICP-MS are more suitable.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. eurofins.com.au [eurofins.com.au]
- 7. agilent.com [agilent.com]
- 8. Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. www2.gov.bc.ca [www2.gov.bc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Crystallographic Guide to 2-Tributylstannylbenzothiazole Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic data of 2-tributylstannylbenzothiazole derivatives and related organotin compounds. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This document presents available crystallographic data, detailed experimental protocols for synthesis and analysis, and visual representations of relevant biological pathways to support researchers in the fields of medicinal chemistry and materials science.
Comparative Crystallographic Data
While a specific, publicly available crystal structure for this compound was not identified at the time of this guide's compilation, the following tables present crystallographic data for structurally related organotin compounds and benzothiazole derivatives. This comparative data provides valuable insights into the expected bond lengths, bond angles, and crystal packing of the target compounds.
Table 1: Selected Crystallographic Data for Comparative Organotin Compounds
| Compound | Crystal System | Space Group | Sn-C (Å) | Sn-N/S (Å) | C-Sn-C Angle (°) | Reference |
| Diphenyltin(IV) Schiff Base Complex | Monoclinic | P2₁/c | 2.125(4), 2.109(4) | 2.4760(11) (Sn-S) | - | [1] |
| Diorganotin Dicarboxylate [nBu₂Sn(O₂CC₆H₃-2-OH-4-OH)₂] | - | - | - | - | - | [2] |
| Triphenyltin Dithiocarbamate | Monoclinic | P2(1)/n | - | 2.47 (Sn-S) | - | [3] |
| PhBr₂Sn(CH₂)₃OC₆H₄C₆H₅ | - | - | - | - | - | [4] |
Table 2: Selected Crystallographic Data for Benzothiazole Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole | Monoclinic | P2₁/c | S1-C7: 1.752, N1-C7: 1.321 | C8-N1-C7: 109.8 | [5] |
| 2-(Benzothiazol-2'-ylthio)acetohydrazide derivative | - | - | S2-C7 1.734 (2) | C7-S2-C8 102.27 (11) | [6] |
| Benzothiazole co-crystal with 1,4-diiodotetrafluorobenzene | - | - | - | - | [7] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis of a 2-tributylstannylthiazole analogue, which can be adapted for benzothiazole derivatives, and a general protocol for single-crystal X-ray diffraction.
Synthesis of 2-(Tributylstannyl)thiazole
This protocol is adapted from the synthesis of 2-(tributylstannyl)thiazole and can be modified for benzothiazole derivatives by substituting 2-bromobenzothiazole for 2-bromothiazole.
Materials:
-
2-Bromobenzothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Water
-
Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromobenzothiazole (1 equivalent) in anhydrous diethyl ether at 0 °C.
-
Slowly add a solution of n-butyllithium in hexanes (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of tributyltin chloride (1 equivalent) in anhydrous diethyl ether.
-
Stir the reaction mixture at -78 °C overnight.
-
Quench the reaction by pouring it into water.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Single-Crystal X-ray Diffraction Analysis
This is a general workflow for the characterization of small molecules by single-crystal X-ray diffraction.[8][9]
Procedure:
-
Crystal Growth: Grow single crystals of the synthesized compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.[1]
Biological Signaling Pathways
Organotin and benzothiazole compounds are known to exhibit a range of biological activities, including anticancer and antibacterial effects. The following diagrams illustrate potential mechanisms of action.
Anticancer Mechanism of Organotin Compounds: p53-Mediated Cell Cycle Arrest
Organotin compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, often through the activation of the p53 tumor suppressor pathway.[10]
Caption: p53-mediated cell cycle arrest induced by organotin compounds.
Antibacterial Mechanism of Benzothiazole Derivatives: DNA Gyrase Inhibition
Certain benzothiazole derivatives exhibit antibacterial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[11][12]
Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Tributylstannylbenzothiazole: A Step-by-Step Guide for Laboratory Professionals
The safe handling and disposal of 2-Tributylstannylbenzothiazole are critical for ensuring laboratory safety and environmental protection. This organotin compound presents significant health and environmental hazards, necessitating strict adherence to established protocols. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Hazard Profile Summary
Based on available safety data, this compound is a hazardous substance with the following risk profile:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[2] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[2] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects.[2] |
Recommended Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[2] |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator if inhalation risk is high.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, glassware), and personal protective equipment (e.g., gloves), must be treated as hazardous waste.[1]
-
This waste stream must be segregated from other chemical waste to prevent incompatible mixtures.[1]
2. Waste Collection and Containerization:
-
A designated, leak-proof, and clearly labeled waste container must be used.[1] The container material should be compatible with the chemical.
-
For liquid waste, use a funnel to prevent spills. For solid waste, ensure the container is sealed to prevent the release of dust or vapors.[1]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[3]
3. Labeling of Hazardous Waste:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[3][4]
-
The label must include the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards using appropriate pictograms (e.g., toxic, environmental hazard).
4. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
The disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][5] Discharge into the environment must be avoided.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, follow these immediate first-aid measures and contact emergency services.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[2] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
For any exposure, show the material safety data sheet to the doctor in attendance.[2]
Spill Response
In case of a spill, prevent further leakage if it is safe to do so.[2] Do not let the product enter drains.[2] Soak up the spill with an inert absorbent material and dispose of it as hazardous waste in a suitable, closed container.[2]
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Tributylstannylbenzothiazole
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
This guide provides critical safety protocols and operational procedures for the handling and disposal of 2-Tributylstannylbenzothiazole, a member of the organotin compound family known for its toxicity. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative safety and physical data for this compound and related tributyltin compounds.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₇NSn | - |
| Molecular Weight | 374.17 g/mol | |
| Boiling Point | 307-309 °C | [1] |
| Density | 1.1900 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5200 | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | |
| Occupational Exposure Limits (as Sn for Tributyltin Oxide) | TLV-TWA: 0.1 mg/m³ TLV-STEL: 0.2 mg/m³ | - |
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. |
| Eye and Face Protection | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2] |
| Body Protection | Laboratory coat | A flame-retardant or 100% cotton lab coat is recommended. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter when working outside of a certified chemical fume hood or in case of a spill. |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation exposure.
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don all required personal protective equipment as outlined in the table above.
Handling:
-
Carefully open the container within the fume hood.
-
Use a clean, dry syringe or spatula for transferring the compound.
-
Avoid generating dust or aerosols.
-
Keep the container tightly sealed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., ethanol) followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
Emergency Spill Response Plan
In the event of a spill, immediate and decisive action is crucial.
Minor Spill (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).
-
Collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Major Spill (outside of a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, increase ventilation to the area and close the doors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
Disposal Plan: Step-by-Step Waste Management
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Keep all organotin waste separate from other waste streams.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour organotin waste down the drain.[2]
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
